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  • Product: 5-Hydroxy-1,3,3-trimethylindolin-2-one
  • CAS: 120713-58-8

Core Science & Biosynthesis

Foundational

Spectroscopic Blueprint of 5-hydroxy-1,3,3-trimethylindolin-2-one: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive spectroscopic characterization of the novel synthetic compound, 5-hydroxy-1,3,3-trimethylindolin-2-one. As a molecule of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the novel synthetic compound, 5-hydroxy-1,3,3-trimethylindolin-2-one. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the predicted and expected outcomes from fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and data interpretation is detailed, offering field-proven insights for researchers, scientists, and drug development professionals. All theoretical data is grounded in established principles and supported by authoritative references, ensuring a self-validating framework for the spectroscopic analysis of this compound and its analogues.

Introduction: The Significance of 5-hydroxy-1,3,3-trimethylindolin-2-one

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position and methylation at the N-1 and C-3 positions of the indolin-2-one core in 5-hydroxy-1,3,3-trimethylindolin-2-one creates a unique molecule with potential applications in various therapeutic areas. The specific arrangement of its functional groups—a phenolic hydroxyl, a lactam, and a quaternary carbon center—necessitates a detailed spectroscopic analysis to unequivocally confirm its structure and to understand its electronic and chemical behavior. This guide serves as a foundational reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-hydroxy-1,3,3-trimethylindolin-2-one, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxy-1,3,3-trimethylindolin-2-one in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Ar-H (C4-H)~7.0-7.2d1HOrtho to the hydroxyl group, expected to be slightly deshielded.
Ar-H (C6-H)~6.7-6.9dd1HOrtho and meta to the hydroxyl and carbonyl groups, respectively.
Ar-H (C7-H)~6.6-6.8d1HOrtho to the nitrogen and meta to the hydroxyl group.
N-CH₃~3.1-3.3s3HMethyl group attached to the electron-withdrawing nitrogen of the lactam.
C(CH₃)₂~1.3-1.5s6HTwo equivalent methyl groups on the quaternary carbon.
OH~9.0-10.0 (in DMSO-d₆)br s1HPhenolic proton, chemical shift is solvent and concentration-dependent.

Diagram: Predicted ¹H NMR Assignments

A schematic representation of the 5-hydroxy-1,3,3-trimethylindolin-2-one structure with predicted ¹H NMR chemical shifts for key protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (C2)~175-180Carbonyl carbon of the lactam.[1]
C-OH (C5)~150-155Aromatic carbon attached to the hydroxyl group.
C-N (C7a)~140-145Aromatic carbon adjacent to the nitrogen.
C-C=O (C3a)~130-135Aromatic carbon adjacent to the carbonyl group.
CH (C4)~115-120Aromatic methine carbon.
CH (C6)~110-115Aromatic methine carbon.
CH (C7)~105-110Aromatic methine carbon.
C(CH₃)₂ (C3)~45-50Quaternary carbon.
N-CH₃~25-30Methyl carbon attached to nitrogen.
C(CH₃)₂~20-25Two equivalent methyl carbons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation in the source.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

    • The expected m/z for [M+H]⁺ is 192.23.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192. The fragmentation pattern in a tandem MS experiment can help to confirm the structure.

Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Identity
[M+H]⁺192.23Protonated molecule
[M-CH₃]⁺177.20Loss of a methyl radical
[M-CO]⁺164.23Loss of carbon monoxide

Diagram: Predicted ESI-MS Fragmentation Pathway

G M_H [M+H]⁺ m/z = 192 M_CH3 [M-CH₃]⁺ m/z = 177 M_H->M_CH3 - CH₃ M_CO [M-CO]⁺ m/z = 164 M_H->M_CO - CO

A simplified representation of the predicted fragmentation pathway for the protonated molecule of 5-hydroxy-1,3,3-trimethylindolin-2-one in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Predicted Infrared Spectrum

The IR spectrum of 5-hydroxy-1,3,3-trimethylindolin-2-one will be characterized by several key absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch3200-3400Broad, StrongPhenolic hydroxyl[2][3]
C-H stretch (aromatic)3000-3100MediumAromatic C-H
C-H stretch (aliphatic)2850-3000MediumMethyl C-H[2]
C=O stretch (lactam)1680-1700StrongAmide carbonyl[4][5]
C=C stretch (aromatic)1500-1600MediumAromatic ring
C-O stretch1200-1300StrongPhenolic C-O
C-N stretch1100-1200MediumAmine

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule by measuring electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 5-hydroxy-1,3,3-trimethylindolin-2-one is expected to show absorption bands characteristic of a substituted benzene ring conjugated with a carbonyl group and a hydroxyl group.

Electronic Transition Predicted λmax (nm) Rationale
π → π~250-260Associated with the aromatic system.[6][7]
n → π~280-300Associated with the carbonyl group, with a bathochromic shift due to the hydroxyl group.[8][9]

The presence of the hydroxyl group, an auxochrome, is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted indolin-2-one.[10]

Conclusion: A Unified Spectroscopic Portrait

The collective application of NMR, MS, IR, and UV-Vis spectroscopy provides a comprehensive and self-validating characterization of 5-hydroxy-1,3,3-trimethylindolin-2-one. The predicted data presented in this guide, derived from fundamental principles and comparison with related structures, offers a robust framework for the empirical analysis of this compound. This spectroscopic blueprint is an invaluable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous identification and further investigation of this promising molecule.

References

  • IntechOpen. (2018, November 5). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

  • ACS Publications. (2024, December 24). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PMC. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (n.d.). IR Absorption Table. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubMed. (1997, December). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

Sources

Exploratory

The 5-Hydroxyoxindole Scaffold: Historical Discovery, Synthetic Evolution, and Medicinal Applications

Executive Summary The 5-hydroxyoxindole (CAS 3416-18-0) core is a privileged pharmacophore and a critical synthetic intermediate in organic chemistry. Characterized by a fused benzene and pyrrole ring system with a hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-hydroxyoxindole (CAS 3416-18-0) core is a privileged pharmacophore and a critical synthetic intermediate in organic chemistry. Characterized by a fused benzene and pyrrole ring system with a hydroxyl group at the 5-position, it serves as the structural foundation for numerous biologically active compounds, ranging from endogenous signaling molecules to advanced kinase inhibitors[1]. This technical whitepaper explores the historical milestones of its discovery, details self-validating synthetic protocols, and analyzes the structure-activity relationships (SAR) that dictate its modern medicinal applications.

Historical Discovery and Significance

Endogenous Origins and Biological Role

Historically, 5-hydroxyoxindole was first identified as a naturally occurring urinary metabolite of indole. It is produced endogenously from tryptophan via the tryptophanase activity of gut bacteria, followed by hepatic cytochrome P450-mediated oxidation[1][2]. Early biochemical studies revealed that endogenous oxindoles, specifically 5-hydroxyoxindole and isatin, exhibit potent antiproliferative and proapoptotic properties, inhibiting the proliferation of various cell lines (e.g., HL60, PC12) at submicromolar concentrations by interacting with growth factor signaling pathways[3].

Percy Julian and the Synthesis of Physostigmine

The chemical prominence of the 5-hydroxyoxindole scaffold was cemented in 1935 during Dr. Percy Lavon Julian's landmark total synthesis of the alkaloid (-)-physostigmine. To construct the complex polycyclic system of physostigmine, Julian and his colleague Josef Pikl required a reliable route to "eserethole." They successfully synthesized the key intermediate, 1,3-dimethyl-5-hydroxyoxindole , resolving a highly publicized structural dispute with Sir Robert Robinson[4]. Julian’s pioneering approach of utilizing Lewis acid-mediated demethylation of methoxyoxindoles remains a foundational protocol in modern alkaloid synthesis[5].

JulianSynthesis N1 p-Methoxyphenylhydrazine (Starting Material) N2 Fischer Indolization & Alkylation N1->N2 Reagents N3 1,3-Dimethyl-5-methoxyoxindole (Precursor) N2->N3 Cyclization N4 Lewis Acid Demethylation (AlCl3, 190°C) N3->N4 Ether Cleavage N5 1,3-Dimethyl-5-hydroxyoxindole (Key Intermediate) N4->N5 -CH3Cl N6 (-)-Physostigmine (Total Synthesis, 1935) N5->N6 Multi-step Elaboration

Fig 1: Logical workflow of Percy Julian's 1935 synthesis of physostigmine via 5-hydroxyoxindole.

Synthetic Methodologies and Protocols

As a Senior Application Scientist, it is critical to understand not just the how, but the why behind these chemical transformations. The following protocols are designed as self-validating systems, ensuring high fidelity and yield.

Protocol A: Lewis Acid-Mediated Demethylation of 5-Methoxyoxindole

This method is the direct descendant of Julian's original route. It is highly effective for generating 5-hydroxyoxindoles from readily available 5-methoxy precursors[5].

Causality & Mechanism: Aluminum chloride ( AlCl3​ ) acts as a strong Lewis acid, coordinating to the hard oxygen atom of the methoxy group. This coordination draws electron density away from the O−CH3​ bond. The elevated temperature (190°C) provides the necessary activation energy for the chloride ion to execute an SN​2 attack on the sterically unhindered methyl group, liberating methyl chloride gas and forming an aluminum alkoxide intermediate, which is subsequently hydrolyzed.

Step-by-Step Methodology:

  • Preparation: In a rigorously dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 5-methoxyoxindole (e.g., 1-phenyl-5-methoxyoxindole).

  • Lewis Acid Addition: Carefully add 3.0 equivalents of anhydrous AlCl3​ . Note: The excess is required because the oxindole carbonyl oxygen will also competitively coordinate with the Lewis acid.

  • Thermal Cleavage: Gradually heat the solid mixture using an oil bath to 190°C–230°C over a period of 1.5 hours. The mixture will melt and darken.

  • Quenching: Cool the reaction flask to 25°C. Carefully break the solid mass and pour it into a vigorously stirred beaker of ice-water (approx. 20 mL per gram of starting material) to hydrolyze the aluminum complex.

  • Isolation: Stir the aqueous suspension for 12–16 hours to ensure complete hydrolysis. Filter the resulting precipitate, dissolve it in ethyl acetate, and dry over anhydrous MgSO4​ .

  • Purification: Concentrate the solvent in vacuo and crystallize the crude product using a mixture of ether and dichloromethane to yield pure 5-hydroxyoxindole[6].

Protocol B: Knoevenagel Condensation for 3-Substituted Derivatives

To synthesize biologically active kinase inhibitors or antioxidants, the C3 position of the 5-hydroxyoxindole must be functionalized[7].

Causality & Mechanism: The methylene protons at the C3 position of the oxindole ring are highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. A mild organic base (piperidine) is sufficient to generate the C3 enolate/carbanion, which then attacks the electrophilic carbonyl carbon of an aldehyde. The 5-hydroxyl group remains unreacted because the phenoxide anion is less nucleophilic than the C3 carbanion under these specific thermodynamic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the target aldehyde (e.g., a pyrrole-2-carbaldehyde derivative) in 15 mL of absolute ethanol.

  • Reagent Addition: Add a solution of 1.0 mmol of 5-hydroxyoxindole dissolved in 2 mL of ethanol dropwise to the stirring mixture.

  • Catalysis: Add 0.1 mL of piperidine (catalytic base).

  • Reaction: Stir the mixture at room temperature for 6 hours. A precipitate will typically form as the highly conjugated product crystallizes out of the ethanol.

  • Collection: Filter the precipitate, wash with cold ethanol, and purify via column chromatography (silica gel, 90:10:1 EtOAc–MeOH–TEA) if necessary[7].

Medicinal Chemistry and Pharmacology

Antioxidant and Neuroprotective Agents

Oxidative stress is a primary driver in neurodegenerative diseases. Research demonstrates that 5-hydroxyoxindole and its derivatives possess excellent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity[8].

Structure-Activity Relationship (SAR): The radical scavenging ability is heavily dependent on the substitution at the C3 position. Studies reveal that 3-monosubstituted 5-hydroxyoxindole derivatives exhibit significantly stronger antioxidant and lipid peroxidation-inhibitory activities compared to 3,3-disubstituted analogs. The presence of a single proton at the C3 position allows for enolization, which stabilizes the radical intermediate formed after the 5-hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS)[8].

Kinase Inhibition (VEGFR-2 / PDGFRβ)

Derivatives of 5-hydroxyoxindole have been extensively optimized as multi-target receptor tyrosine kinase inhibitors, sharing structural homology with the anti-cancer drug sunitinib. Introducing a hydrogen bond donating (HBD) group, such as the 5-OH, drastically alters the binding kinetics within the ATP-binding pocket of kinases like VEGFR-2[7].

BioPathway D1 5-Hydroxyoxindole Derivatives K1 VEGFR-2 / PDGFRβ Kinases D1->K1 Inhibits ATP Binding P1 PI3K / Akt Pathway K1->P1 Downregulates C1 Caspase-3/7 Activation P1->C1 Triggers A1 Apoptosis (HL60 / HCT116 cells) C1->A1 Induces

Fig 2: Mechanism of action for 5-hydroxyoxindole-derived kinase inhibitors inducing cellular apoptosis.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the following tables summarize key pharmacological metrics associated with 5-hydroxyoxindole derivatives.

Table 1: Anti-proliferative Activity against HCT116 Colorectal Carcinoma Cells [7]

Compound / Scaffold Modification IC₅₀ (μM) Mechanism / Note
Sunitinib (Standard Control) 4.60 ± 0.23 Multi-targeted RTK inhibitor
5-Unsubstituted Oxindole 8.98 ± 0.92 Lacks H-bond donor at C5
5-Hydroxyoxindole Derivative 2.83 ± 0.40 Enhanced binding via 5-OH H-bond donor

| 5-Mercaptooxindole Derivative | 2.34 ± 0.20 | Isosteric replacement of OH with SH |

Table 2: Antioxidant Activity (DPPH Assay) [9]

Compound Class DPPH IC₅₀ (μM) ABTS IC₅₀ (μM)
5-Hydroxyoxindole (Unsubstituted) ~15.7x stronger than uric acid N/A
3-Monosubstituted 5-OH-Oxindole (C-1) 37.39 25.38
3-Monosubstituted 5-OH-Oxindole (C-2) 34.67 33.70

| 3,3-Disubstituted 5-OH-Oxindoles | > 100.00 | Steric hindrance prevents enolization |

References

  • CymitQuimica. "CAS 3416-18-0: 5-Hydroxyoxindole." CymitQuimica Database.
  • Yasuda, D., et al. "Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives." Journal of Clinical Biochemistry and Nutrition, 2016.
  • Cane, A., et al. "The endogenous oxindoles 5-hydroxyoxindole and isatin are antiproliferative and proapoptotic." Biochemical and Biophysical Research Communications, 2000.
  • Hayes, J. "Early Champions of Research in Chemistry with Undergraduates: From William Albert Noyes to Percy Lavon Julian." ACS Omega, 2023.
  • Wang, Y., et al. "Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors." European Journal of Medicinal Chemistry, 2017.
  • Gilligan, P. J., et al. "United States Patent: Oxindole Derivatives." Google Patents, 1984.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Asymmetric Cyanine Dyes via Electrophilic Activation of 5-Hydroxy-1,3,3-trimethylindolin-2-one

Abstract & Mechanistic Rationale In the development of fluorescent probes for bioconjugation and automated DNA synthesis, cyanine dyes (e.g., Cy3, Cy5) are traditionally synthesized using 5-hydroxy-2,3,3-trimethylindolen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Rationale

In the development of fluorescent probes for bioconjugation and automated DNA synthesis, cyanine dyes (e.g., Cy3, Cy5) are traditionally synthesized using 5-hydroxy-2,3,3-trimethylindolenine [1]. The active methyl group at the 2-position of the indolenine scaffold readily undergoes Knoevenagel-type condensations with polymethine bridges.

However, utilizing 5-hydroxy-1,3,3-trimethylindolin-2-one (CAS 120713-58-8) presents a unique chemical challenge. This molecule is an oxindole (a lactam), meaning its 3-position is fully blocked by dimethyl groups, and its 2-position is a highly stable carbonyl[2]. Direct condensation via active methylene chemistry is impossible.

The Causality of the Protocol: To incorporate this specific oxindole into a cyanine dye architecture, the unreactive lactam must be electrophilically activated. This protocol outlines a self-validating, four-step synthetic route:

  • Protection: The 5-hydroxyl group is acetylated to prevent undesired phosphorylation or chlorination during the activation step.

  • Activation: The protected lactam is treated with Phosphorus Oxychloride ( POCl3​ ) in a Vilsmeier-type reaction, converting the carbonyl into a highly reactive 2-chloro-3H-indolium electrophile[3].

  • Condensation: The 2-chloroindolium salt is trapped by a nucleophile—such as the exocyclic enamine of Fischer's base (1,3,3-trimethyl-2-methyleneindoline)—to form an asymmetric monomethine cyanine scaffold.

  • Deprotection: Mild basic hydrolysis reveals the free 5-hydroxyl group, readying the fluorophore for downstream phosphoramidite conversion[1].

Workflow & Pathway Visualization

G A 5-Hydroxy-1,3,3-trimethylindolin-2-one (Oxindole Precursor) B Protection (Ac2O / Pyridine) Yields: 5-Acetoxy-Oxindole A->B Step 1: Hydroxyl Protection C Electrophilic Activation (POCl3) Yields: 2-Chloroindolium Salt B->C Step 2: Lactam Chlorination D Condensation (Fischer's Base / Base) Yields: Protected Cyanine Dye C->D Step 3: Nucleophilic Attack E Deprotection (K2CO3 / MeOH) Yields: 5-Hydroxy Asymmetric Cyanine D->E Step 4: Acetate Hydrolysis

Reaction workflow for synthesizing asymmetric cyanine dyes via oxindole electrophilic activation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating integrity of the synthesis.

Reaction PhasePrimary ReagentsTemp (°C)Time (h)Typical YieldMechanistic Purpose
1. Protection Ac2​O (1.5 eq), Pyridine252.092%Prevents 5-OH degradation during POCl3​ treatment.
2. Activation POCl3​ (3.0 eq), Toluene1104.085%Converts stable lactam to a reactive 2-chloroindolium salt.
3. Condensation Fischer's Base (1.1 eq), DIPEA806.065%Nucleophilic attack forms the monomethine cyanine bridge.
4. Deprotection K2​CO3​ (2.0 eq), MeOH/ H2​O 251.095%Restores the 5-OH handle for bioconjugation applications.

Step-by-Step Experimental Protocol

Phase 1: Hydroxyl Protection (Acetylation)

Causality: POCl3​ is a harsh chlorinating and phosphorylating agent. Unprotected phenols will rapidly form phosphorodichloridate esters, destroying the starting material.

  • Charge a flame-dried 100 mL round-bottom flask with 5-hydroxy-1,3,3-trimethylindolin-2-one (10.0 mmol, 1.91 g) and anhydrous pyridine (20 mL) under an argon atmosphere.

  • Add acetic anhydride ( Ac2​O , 15.0 mmol, 1.42 mL) dropwise over 10 minutes at 0 °C.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold water. Extract with ethyl acetate ( 3×50 mL).

  • Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2​SO4​ . Concentrate in vacuo to yield 5-acetoxy-1,3,3-trimethylindolin-2-one .

Phase 2: Electrophilic Lactam Activation

Causality: The lactam carbonyl is resonance-stabilized. Refluxing with POCl3​ forces the conversion of the C=O bond into a highly electrophilic C-Cl bond, generating an indolium cation[3].

  • Dissolve the 5-acetoxy-1,3,3-trimethylindolin-2-one (8.0 mmol) in anhydrous toluene (15 mL) in a heavy-walled pressure tube or a flask equipped with a reflux condenser.

  • Carefully add Phosphorus Oxychloride ( POCl3​ , 24.0 mmol, 2.24 mL).

  • Heat the mixture to 110 °C and stir vigorously for 4 hours. The solution will darken significantly.

  • Cool the mixture to room temperature and remove the toluene and excess POCl3​ under high vacuum. Crucial: Do not perform an aqueous workup, as the resulting 2-chloro-5-acetoxy-1,3,3-trimethyl-3H-indolium chloride is highly sensitive to hydrolysis. Use the crude salt immediately in the next step.

Phase 3: Nucleophilic Condensation

Causality: The exocyclic enamine carbon of Fischer's base acts as a potent nucleophile, attacking the activated C2 position of the 2-chloroindolium salt. The addition of DIPEA neutralizes the generated HCl, driving the equilibrium toward the cyanine product.

  • Dissolve the crude 2-chloroindolium salt from Phase 2 in anhydrous acetonitrile (20 mL) under argon.

  • Add 1,3,3-trimethyl-2-methyleneindoline (Fischer's base, 8.8 mmol, 1.52 g) followed by N,N-diisopropylethylamine (DIPEA, 20.0 mmol, 3.48 mL).

  • Heat the reaction mixture to 80 °C for 6 hours. The formation of the dye is indicated by a deep color change (typically deep pink/red for monomethine cyanines).

  • Cool to room temperature, concentrate in vacuo, and purify the crude mixture via flash column chromatography (DCM:MeOH gradient) to isolate the O-acetylated asymmetric cyanine dye .

Phase 4: Deprotection & Isolation

Causality: Mild carbonate hydrolysis selectively cleaves the phenolic ester without disrupting the cyanine polymethine bridge, yielding the target functionalized fluorophore.

  • Dissolve the purified O-acetylated dye (approx. 5.0 mmol) in a mixture of methanol (30 mL) and water (5 mL).

  • Add potassium carbonate ( K2​CO3​ , 10.0 mmol, 1.38 g) and stir at 25 °C for 1 hour.

  • Monitor the deprotection via TLC or LC-MS. Once complete, neutralize the mixture carefully with 1M HCl to pH 7.

  • Concentrate the mixture to remove methanol, extract the aqueous layer with DCM, dry, and concentrate.

  • The final 5-hydroxy asymmetric cyanine dye can be further purified via Preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) prior to downstream phosphoramidite synthesis[1].

References

  • Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis Source: ACS Omega URL:1

  • 1,3,3-Trimethylindolin-2-one | CAS 20200-86-6 Source: Benchchem URL:2

  • Substituted spiro[cycloalkyl-1,3′-indo]-2′(1′H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors Source: Google Patents (US8772288B2) URL:3

Sources

Application

Application Note & Protocol: A Step-by-Step Synthesis of 5-hydroxy-1,3,3-trimethylindolin-2-one

For: Researchers, scientists, and drug development professionals. Abstract The 3,3-disubstituted oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 3,3-disubstituted oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of 5-hydroxy-1,3,3-trimethylindolin-2-one, a valuable synthetic intermediate. The described pathway begins with the commercially available starting material N-methyl-p-aminophenol and proceeds through a robust two-step sequence involving N-acylation followed by a Lewis acid-mediated intramolecular Friedel-Crafts alkylation. This guide emphasizes the rationale behind experimental choices, methods for in-process validation, and comprehensive characterization of the final product to ensure scientific integrity and reproducibility.

Introduction and Rationale

Oxindoles, or 1,3-dihydro-2H-indol-2-ones, represent a critical class of nitrogen-containing heterocycles.[1] The strategic placement of substituents on the oxindole ring system can significantly influence biological activity. Specifically, the C3-quaternary center, as seen in the target molecule, is a common feature in compounds with potential therapeutic applications. The 5-hydroxy substituent offers a handle for further functionalization, making 5-hydroxy-1,3,3-trimethylindolin-2-one a versatile building block for library synthesis in drug discovery programs.

The synthetic strategy outlined herein was chosen for its efficiency and reliance on well-established chemical transformations. The key ring-forming step is an intramolecular Friedel-Crafts alkylation of an α-bromo amide precursor. This approach is highly effective for constructing the 3,3-disubstituted oxindole core due to the strong activation of the aromatic ring by the para-hydroxyl and ortho-directing N-alkylamido groups.

Overall Synthetic Workflow

The synthesis is a two-step process starting from N-methyl-p-aminophenol. The workflow is designed for clarity and efficiency, with a purification step after the final cyclization.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Cyclization & Purification A N-methyl-p-aminophenol C Step 1: N-Acylation (Amide Formation) A->C B 2-bromo-2-methylpropanoyl bromide B->C D N-(4-hydroxyphenyl)-N-methyl- 2-bromo-2-methylpropanamide (Crude Intermediate) C->D Pyridine, DCM, 0°C to RT E Step 2: Intramolecular Friedel-Crafts Alkylation D->E Proceed directly F Crude Product Mixture E->F Lewis Acid (e.g., AlCl3), DCM G Purification (Column Chromatography) F->G H 5-hydroxy-1,3,3-trimethylindolin-2-one (Final Product) G->H Confirmed by NMR, MS, IR

Figure 1: High-level workflow for the synthesis of the target compound.

Reagents and Materials Summary

The following table summarizes the key reagents required for the synthesis, based on a representative scale starting with 10 mmol of N-methyl-p-aminophenol.

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (10 mmol scale)Notes
N-methyl-p-aminophenol sulfate344.381.03.44 gOr use free base (123.15 g/mol , 1.23 g)
2-bromo-2-methylpropanoyl bromide229.891.12.53 g (1.2 mL)Highly corrosive and lachrymatory. Handle in a fume hood.
Pyridine79.102.51.98 g (2.0 mL)Anhydrous grade. Acts as base and nucleophilic catalyst.
Aluminum Chloride (AlCl₃)133.341.52.00 gAnhydrous. Highly hygroscopic.
Dichloromethane (DCM)84.93-~200 mLAnhydrous grade.
Hydrochloric Acid (HCl)36.46-~50 mL (1M aq.)For workup.
Sodium Bicarbonate (NaHCO₃)84.01-~50 mL (sat. aq.)For workup.
Brine (NaCl)58.44-~50 mL (sat. aq.)For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying agent.
Silica Gel--As neededFor column chromatography (230-400 mesh).
Ethyl Acetate / Hexanes--As neededEluent for chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-hydroxyphenyl)-N-methyl-2-bromo-2-methylpropanamide (Intermediate)

Principle: This step involves the nucleophilic acyl substitution reaction between the secondary amine of N-methyl-p-aminophenol and the highly reactive acyl bromide. Pyridine is used as a base to neutralize the HBr byproduct and can also act as a nucleophilic catalyst. The reaction is performed at 0°C initially to control the exothermic reaction.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-methyl-p-aminophenol (1.23 g, 10.0 mmol).

  • Add 80 mL of anhydrous dichloromethane (DCM) to the flask and stir to dissolve.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add anhydrous pyridine (2.0 mL, 25.0 mmol) to the stirred solution.

  • In a separate, dry dropping funnel, prepare a solution of 2-bromo-2-methylpropanoyl bromide (1.2 mL, 11.0 mmol) in 20 mL of anhydrous DCM.

  • Add the acyl bromide solution dropwise to the reaction flask over 20-30 minutes, ensuring the internal temperature remains below 5°C.

    • Expert Insight: The slow addition is crucial to prevent side reactions and control the exotherm. The formation of a pyridinium salt precipitate is expected.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • In-Process Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl(aq). Shake well and separate the layers.

    • Causality: The acid wash removes excess pyridine.

  • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃(aq) and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or off-white solid, is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to 5-hydroxy-1,3,3-trimethylindolin-2-one

Principle: This is the key ring-forming step, an intramolecular Friedel-Crafts alkylation. The Lewis acid, aluminum chloride, coordinates with the bromine atom, making the adjacent carbon highly electrophilic. The electron-rich aromatic ring then acts as a nucleophile, attacking this electrophilic center to form the five-membered ring and expel the bromo-AlCl₃ complex. This type of reaction is a powerful method for forming C-C bonds on aromatic rings.[1][2]

Figure 2: Conceptual mechanism of the Friedel-Crafts cyclization step. Note: This is a simplified representation.

Protocol:

  • To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.00 g, 15.0 mmol).

    • Trustworthiness: Using anhydrous AlCl₃ and solvent is paramount. Trace amounts of water will quench the Lewis acid, halting the reaction. Handle AlCl₃ quickly in a dry environment.

  • Add 80 mL of anhydrous DCM and cool the resulting slurry to 0°C in an ice-water bath.

  • Dissolve the crude amide intermediate from Step 1 in 20 mL of anhydrous DCM.

  • Add the solution of the intermediate dropwise to the stirred AlCl₃ slurry over 20 minutes. The reaction mixture will typically darken in color.

  • After addition, remove the ice bath, and allow the reaction to stir at room temperature for 12-18 hours.

  • In-Process Validation: Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture back down to 0°C and very slowly and carefully quench the reaction by adding it to 100 g of crushed ice in a beaker with vigorous stirring.

    • Expert Insight: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic extracts and wash with 50 mL of water, then 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification
  • The resulting crude solid is purified by flash column chromatography on silica gel.

  • Prepare a column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (either directly as a concentrated solution or adsorbed onto a small amount of silica).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Collect fractions and combine those containing the pure product as identified by TLC.

  • Evaporate the solvent from the pure fractions to yield 5-hydroxy-1,3,3-trimethylindolin-2-one as a solid. Determine the yield.

Product Characterization (Self-Validating System)

To ensure the identity and purity of the final compound (CAS 120713-58-8), a full suite of analytical techniques should be employed.[3]

  • ¹H NMR: Expected signals will include a singlet for the N-methyl group, two singlets for the gem-dimethyl groups at C3, aromatic protons on the benzene ring (showing characteristic ortho and meta coupling), and a singlet for the phenolic -OH.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon (~180 ppm), the quaternary C3 carbon, and all other unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₁H₁₃NO₂ (191.23 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Key stretches to observe include a broad O-H band for the phenol, a strong C=O stretch for the amide carbonyl (~1710 cm⁻¹), and C-H stretches.

By confirming the structure with these orthogonal methods, the protocol is validated, and the integrity of the synthesized material is assured.

References

  • Fischer Indole Synthesis. (2023). In Wikipedia. Retrieved from [Link][4]

  • Oxindole Synthesis. Organic Chemistry Portal. Retrieved from [Link][2]

  • Sharma, S., Monga, Y., Gupta, A., & Singh, S. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(35), 24355-24391. Available at: [Link][1]

  • p-Aminophenol Properties and Synthesis. (2021). arXiv. Retrieved from [Link][5]

Sources

Method

Application Note: 5-Hydroxy-1,3,3-trimethylindolin-2-one as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary The indolin-2-one (oxindole) core is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted therapies. Specifically, 5-hydroxy-1,3,3-trimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) core is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved targeted therapies. Specifically, 5-hydroxy-1,3,3-trimethylindolin-2-one (CAS 120713-58-8) has emerged as a highly versatile, privileged building block[1]. The 1,3,3-trimethyl substitution locks the molecule in its lactam form by preventing enolization at the 3-position, ensuring predictable and stable hydrogen-bonding dynamics. Simultaneously, the 5-hydroxyl group provides a critical synthetic handle for divergent functionalization, enabling researchers to fine-tune pharmacokinetic properties and target selectivity across oncology, immunology, and theranostics.

Mechanistic Rationale: The Oxindole Pharmacophore

In targeted kinase drug discovery, the oxindole moiety functions as a highly effective bioisostere for the adenine ring of ATP. The lactam NH and carbonyl (C=O) groups act as a dual hydrogen-bond donor/acceptor system, anchoring the molecule directly to the backbone amides of the kinase hinge region[2].

The strategic advantage of the 5-hydroxy substitution lies in its spatial orientation. When the oxindole core binds to the kinase hinge, the 5-position projects outward toward the solvent-exposed channel[3]. By functionalizing this hydroxyl group (e.g., via etherification with basic amines or lipophilic chains), drug developers can capture additional electrostatic interactions with non-conserved residues just outside the ATP pocket, drastically improving kinase selectivity and aqueous solubility without disrupting the primary binding affinity[4]. Furthermore, in the context of anti-inflammatory drug design, the 5-hydroxyindole core is essential for redox-active inhibition, directly interacting with the catalytic iron center of enzymes like 5-lipoxygenase (5-LOX)[5].

Key Applications in Targeted Drug Discovery

Oncology: Multi-Kinase Inhibitors

Dysregulation of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) drives tumor proliferation. Oxindole derivatives synthesized from the 1,3,3-trimethylindolin-2-one scaffold have demonstrated profound efficacy as ATP-competitive inhibitors against targets such as FLT3, CDK2, and BRAF-V600E[2],[4]. For instance, novel oxindole-based hybrids have shown potent selective inhibition of FLT3 (ITD-mutated) in acute myeloid leukemia (AML) models, achieving single-digit nanomolar IC50​ values[4].

Inflammation: Eicosanoid Pathway Modulation

Beyond oncology, 5-hydroxyoxindole derivatives are critical in modulating the arachidonic acid cascade. They have been successfully deployed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH)[6]. By blocking 5-LOX, these compounds halt the production of pro-inflammatory leukotrienes, while sEH inhibition prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), offering a synergistic approach to treating asthma and peritonitis[6],[5].

Theranostics: Cyanine Dyes and Photodynamic Therapy

1,3,3-Trimethylindolin-2-one is a fundamental precursor in the synthesis of indolium salts, which are subsequently condensed to form near-infrared (NIR) cyanine dyes[1]. The 5-hydroxy variant allows for the conjugation of these fluorescent probes directly to tumor-targeting peptides or antibodies, enabling high-contrast intraoperative tumor imaging and targeted Antimicrobial Photodynamic Therapy (APDT)[1].

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and inhibitory profiles of optimized oxindole derivatives against key therapeutic targets.

Target Enzyme / ReceptorPrimary Disease IndicationRepresentative IC50​ RangeMechanism of Action
FLT3 (ITD Mutant) Acute Myeloid Leukemia (AML)2.4 nM – 36.2 nMATP-competitive hinge binding[4]
CDK2 Solid Tumors / Colon Cancer2.4 nM – 8.1 nMCell cycle arrest via ATP-site blockade[4]
BRAF-V600E Melanoma13.0 nM – 31.0 nMMAPK pathway inhibition[2]
5-Lipoxygenase (5-LOX) Asthma / Inflammation300 nM – 410 nMRedox-active iron center chelation[6],[5]

Pathway Visualization

Pathway Ligand Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinases (FLT3, VEGFR) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates RAS RAS RTK->RAS Oxindole 5-Hydroxy-1,3,3-trimethylindolin-2-one Derivatives Oxindole->RTK ATP-competitive Inhibition BRAF BRAF Oxindole->BRAF Multi-kinase Targeting AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig 1: Mechanism of action of oxindole derivatives targeting RTK/PI3K and MAPK signaling pathways.

Experimental Protocols

Protocol A: Divergent Synthesis of 5-Alkoxy-1,3,3-trimethylindolin-2-one Libraries

Objective: To exploit the 5-hydroxyl handle for generating a library of targeted kinase inhibitors with enhanced solvent-channel interactions. Causality & Rationale: The 5-position projects towards the solvent-exposed region of the kinase. O-alkylation introduces basic side chains that improve aqueous solubility and capture electrostatic interactions with acidic residues outside the ATP pocket, drastically enhancing target selectivity.

  • Deprotonation: Dissolve 5-hydroxy-1,3,3-trimethylindolin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate ( K2​CO3​ , 2.5 eq).

    • Expert Insight: DMF is a polar aprotic solvent that poorly solvates anions, maximizing the nucleophilicity of the resulting phenoxide. K2​CO3​ is a mild base sufficient to deprotonate the phenol ( pKa​≈10 ) without causing unwanted ring-opening of the oxindole lactam.

  • Alkylation: Add the appropriate alkyl halide (e.g., 1-bromo-2-chloroethane or a Boc-protected amino-alkyl halide, 1.2 eq) dropwise at 0°C. Gradually warm the reaction to 60°C and stir for 4 hours.

    • Expert Insight: The low initial temperature prevents exothermic side reactions and polyalkylation, while subsequent heating drives the SN​2 displacement to thermodynamic completion.

  • Workup & Self-Validation: Quench the reaction with ice water, extract with ethyl acetate (3x), and wash the organic layer with brine to remove residual DMF.

    • Validation Step: Analyze the crude mixture via LC-MS. The complete disappearance of the parent mass ( [M+H]+=192.1 ) and the appearance of the target alkylated mass confirms successful conversion. Purify the product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay (FLT3 / CDK2)

Objective: To accurately determine the IC50​ of synthesized oxindole derivatives. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard absorbance or luminescence assays. The delayed emission reading in TR-FRET completely eliminates interference from the inherent auto-fluorescence of the highly conjugated oxindole compounds, ensuring absolute trustworthiness of the generated IC50​ data.

  • Enzyme Preparation: Dilute recombinant human FLT3 or CDK2 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: MgCl2​ is essential for coordinating the ATP substrate, while Brij-35 (a non-ionic detergent) prevents the kinase from non-specifically adsorbing to the microplate walls, preventing false-positive inhibition.

  • Compound Pre-incubation: Dispense 100 nL of oxindole compounds (serially diluted in DMSO) into a 384-well low-volume plate. Add 5 µL of the kinase solution and incubate for 30 minutes at room temperature.

    • Expert Insight: Pre-incubation is a critical self-validating step. It allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before ATP is introduced, preventing the underestimation of inhibitor potency (false negatives).

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing a ULight-labeled generic peptide substrate and Eu-anti-phospho antibody). Ensure the ATP concentration is exactly at the Km​ value for the specific kinase.

    • Expert Insight: Running the assay at Km​(ATP) ensures that the calculated IC50​ is directly proportional to the inhibitor's true affinity ( Ki​ ), allowing for accurate cross-kinase selectivity profiling (Cheng-Prusoff relationship).

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the 665/615 nm emission ratio to quantify phosphorylation levels and derive the IC50​ using a 4-parameter logistic curve fit.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.[Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI.[Link]

  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed.[Link]

  • Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed.[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC.[Link]

Sources

Application

Application Note: Catalytic Alkylation Methods for 5-Hydroxy-1,3,3-trimethylindolin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In drug discovery and advanced organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In drug discovery and advanced organic synthesis, oxindole derivatives are privileged scaffolds. Traditionally, the functionalization of oxindoles heavily relies on transition-metal-catalyzed C3-alkylation (e.g., via borrowing hydrogen methodologies) due to the high acidity of the α-carbonyl protons[1].

However, 5-hydroxy-1,3,3-trimethylindolin-2-one (CAS: 120713-58-8) presents a unique structural paradigm. Because the N1 position is methylated and the C3 position is fully substituted (dimethylated), the standard enolate-driven C3-alkylation is structurally impossible. As a Senior Application Scientist, I designed this guide to redirect synthetic efforts toward the remaining reactive sites: the phenolic hydroxyl group and the electron-rich aromatic core.

This application note details two highly chemoselective catalytic workflows:

  • Catalytic O-Alkylation (Etherification) via Phase-Transfer Catalysis (PTC).

  • Catalytic C-Alkylation (Friedel-Crafts) via Lewis Acid Catalysis.

G Substrate 5-Hydroxy-1,3,3-trimethylindolin-2-one (Blocked N1, C3) PTC Phase-Transfer Catalysis (e.g., TBAB, Aq. Base) Substrate->PTC Alkyl Halide Lewis Lewis Acid Catalysis (e.g., Sc(OTf)3) Substrate->Lewis Alcohol / Alkyl Halide O_Alk O-Alkylation (Phenolic Ether) PTC->O_Alk Chemoselective C_Alk C-Alkylation (Friedel-Crafts at C6) Lewis->C_Alk Chemoselective

Caption: Chemoselective pathways for O- and C-alkylation of 5-hydroxy-1,3,3-trimethylindolin-2-one.

Method A: Catalytic O-Alkylation via Phase-Transfer Catalysis

Causality & Design Choices

The O-alkylation of phenols is traditionally achieved via Williamson ether synthesis using harsh bases. However, catalytic approaches using phase-transfer catalysts (PTC) or organic bases have proven superior for scalability and green chemistry[2][3]. For 5-hydroxy-1,3,3-trimethylindolin-2-one, utilizing Tetrabutylammonium bromide (TBAB) in a biphasic system facilitates the transfer of the water-soluble phenoxide anion into the organic phase as a lipophilic ion pair. This accelerates the SN2 reaction with the alkyl halide while completely suppressing undesired side reactions. Furthermore, employing Diethoxymethane (DEM) as the organic solvent significantly enhances PTC efficiency compared to traditional halogenated solvents[4].

Quantitative Optimization Data
EntrySolvent SystemCatalyst (mol%)BaseTemp (°C)Yield (%)
1Toluene / H₂ONoneNaOH6015
2Toluene / H₂OTBAB (5)NaOH6088
3 DEM / H₂O TBAB (5) NaOH 60 94
4Solvent-freeDABCO (10)K₂CO₃RT85
Protocol 1: Step-by-Step O-Alkylation
  • Setup: Charge an oven-dried round-bottom flask with 5-hydroxy-1,3,3-trimethylindolin-2-one (1.0 equiv, 10 mmol) and the desired alkyl halide (1.2 equiv).

  • Solvation: Add diethoxymethane (DEM) to achieve a 0.5 M concentration of the substrate.

  • Catalyst Addition: Add an aqueous solution of NaOH (3.0 M, 2.0 equiv) followed by tetrabutylammonium bromide (TBAB, 5 mol%).

  • Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at 60 °C for 4–6 hours.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer twice with DEM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System (QC):

  • LC-MS: Should indicate a mass shift corresponding to the alkyl group without any dialkylated byproducts.

  • ¹H NMR: Confirmed by the disappearance of the broad phenolic -OH proton (~9.0 ppm) and the appearance of the new ether linkage protons (e.g., -OCH₂- around 4.0 ppm).

Workflow Step1 1. Biphasic Setup Substrate + R-X in DEM Step2 2. Catalysis TBAB + Aq. NaOH Step1->Step2 Step3 3. Reaction 60°C, 4-6 h Step2->Step3 Step4 4. Extraction Phase Separation Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Caption: Step-by-step workflow for phase-transfer catalyzed O-alkylation.

Method B: Catalytic C-Alkylation via Lewis Acid Friedel-Crafts

Causality & Design Choices

To alkylate the aromatic ring without touching the free hydroxyl group, we leverage the strong electron-donating effect of the -OH group at C5, which activates the C4 and C6 positions. However, C4 is sterically hindered by both the C5 hydroxyl and the bulky C3 dimethyl groups. Therefore, Friedel-Crafts alkylation will predominantly occur at the C6 position.

Using a water-tolerant, highly active Lewis acid like Scandium(III) triflate (Sc(OTf)₃) allows for the direct use of alcohols as alkylating agents (generating a carbocation intermediate) without the catalyst being irreversibly deactivated by the phenolic oxygen. This mirrors advanced directed C-H functionalization principles[5].

Quantitative Optimization Data (using Benzyl Alcohol)
EntryLewis AcidLoading (mol%)SolventTemp (°C)Regioselectivity (C4:C6)Yield (%)
1FeCl₃10Nitromethane801:465
2BF₃·OEt₂20DCMRT1:555
3 Sc(OTf)₃ 5 DCE 80 1:12 89
4Bi(OTf)₃5DCE801:884
Protocol 2: Step-by-Step C-Alkylation
  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 5-hydroxy-1,3,3-trimethylindolin-2-one (1.0 equiv, 5 mmol) and the alkylating alcohol (e.g., benzyl alcohol, 1.1 equiv).

  • Solvation: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalyst Addition: Add Sc(OTf)₃ (5 mol%) in one rapid portion.

  • Reaction: Seal the tube, heat the reaction mixture to 80 °C, and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with dichloromethane (DCM, 3 x 15 mL).

  • Drying: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the major C6-alkylated isomer.

Self-Validating System (QC):

  • ¹H NMR Regiochemistry Check: The C6-alkylated product will exhibit two singlet-like aromatic protons (at C4 and C7) due to their para-relationship. Conversely, the minor C4-alkylated product would show ortho-coupled protons (doublets) at C6 and C7.

  • Chemoselectivity Check: The retention of the broad phenolic -OH peak (~9.0 ppm) confirms that O-alkylation did not occur.

References

  • [1] Title: Iron‐Catalyzed Borrowing Hydrogen C‐Alkylation of Oxindoles with Alcohols - PMC - NIH Source: nih.gov URL:

  • [2] Title: A comprehensive review on catalytic O-alkylation of phenol and hydroquinone - Taylor & Francis Source: tandfonline.com URL:

  • [3] Title: Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: daneshyari.com URL:

  • [4] Title: Use of Diethoxymethane as a Solvent for Phase Transfer-Catalyzed O-Alkylation of Phenols Source: researchgate.net URL:

  • [5] Title: Silanol: A Traceless Directing Group for Pd-Catalyzed o-Alkenylation of Phenols Source: acs.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise in Indole-Based Fluorophore Assays

A comprehensive guide for researchers, scientists, and drug development professionals on mitigating background fluorescence in assays utilizing 5-hydroxy-1,3,3-trimethylindolin-2-one and related indole-based probes. Welc...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on mitigating background fluorescence in assays utilizing 5-hydroxy-1,3,3-trimethylindolin-2-one and related indole-based probes.

Welcome to our technical support center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome challenges with high background fluorescence in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific reasoning behind them, enabling you to make informed decisions to ensure the integrity and clarity of your data.

Introduction to 5-hydroxy-1,3,3-trimethylindolin-2-one and Indole-Based Probes

The indole scaffold, a core component of the amino acid tryptophan, is a versatile fluorophore. Its derivatives, such as the hypothetical probe 5-hydroxy-1,3,3-trimethylindolin-2-one, are utilized in various assays to investigate biological processes. While these probes can be powerful tools, their fluorescence can be obscured by high background signals, a common hurdle in fluorescence-based experiments. This guide will walk you through the causes of background fluorescence and provide a systematic approach to its reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my assay?

High background fluorescence can stem from multiple sources, which can be broadly categorized as either intrinsic to the sample (autofluorescence) or extrinsic (related to reagents and materials).

  • Cellular Autofluorescence: Many endogenous molecules within cells naturally fluoresce. Common culprits include NADH, riboflavin, collagen, and lipofuscin.[1][2] This is often more pronounced when exciting with UV or blue light.

  • Culture Media: Standard cell culture media often contain fluorescent components like phenol red and serum, which can contribute significantly to background noise.[1][3][4]

  • Fixatives: Aldehyde-based fixatives such as formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines and proteins in the sample.[2][5]

  • Reagents and Materials: Unbound fluorescent probes, impurities in reagents, and the microplates or slides themselves can all be sources of background fluorescence.[1][6]

Q2: How can I quickly determine the main source of my background fluorescence?

A systematic approach with proper controls is key.

  • Unstained Control: Image a sample of your cells that has gone through all the processing steps (e.g., fixation, permeabilization) but has not been incubated with the fluorescent probe. High fluorescence in this control points to cellular or process-induced autofluorescence.

  • Reagent Blank: Image a well containing only your imaging buffer or media. This will reveal if your reagents are a significant source of background.

  • Probe-Only Control: A sample with the probe but without cells can help identify issues with probe precipitation or contamination.

This logical process of elimination is crucial for efficient troubleshooting.

In-depth Troubleshooting Guides

Issue 1: High Cellular Autofluorescence

Cellular autofluorescence is a common challenge, especially in tissues with high metabolic activity or connective tissue.

Endogenous fluorophores have broad excitation and emission spectra, often overlapping with those of your probe.[7] Here are several strategies to combat this:

1. Spectral Separation:

  • Red-Shifted Probes: If possible, choose a fluorescent probe that excites and emits at longer wavelengths (red or far-red). Cellular autofluorescence is typically weaker in this region of the spectrum.[3]

  • Spectral Unmixing: Modern imaging software can distinguish between the spectral signature of your probe and the broad spectrum of autofluorescence, computationally removing the background.[8][9][10][11]

2. Chemical Quenching:

  • Sudan Black B: This lipophilic dye can reduce autofluorescence, particularly from lipofuscin, by acting as a broad-spectrum quencher.[12][13][14][15] However, it's crucial to optimize the concentration and incubation time to avoid quenching your specific signal.

  • Sodium Borohydride: This reducing agent can be used to quench aldehyde-induced fluorescence after fixation.[2]

3. Photobleaching:

  • Pre-Acquisition Bleaching: Intentionally photobleach your sample with high-intensity light before introducing your fluorescent probe.[1][16] Autofluorescent molecules are often more susceptible to photobleaching than modern, photostable dyes.

Workflow for Reducing Autofluorescence

cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition & Analysis Fixation Optimize Fixation (e.g., shorter time, non-aldehyde fixative) Quenching Chemical Quenching (e.g., Sudan Black B) Fixation->Quenching Media Use Phenol Red-Free Media Media->Quenching Photobleaching Pre-staining Photobleaching Quenching->Photobleaching Probe_Selection Use Red-Shifted Probe Photobleaching->Probe_Selection Spectral_Unmixing Spectral Unmixing Probe_Selection->Spectral_Unmixing TRF Time-Resolved Fluorescence Spectral_Unmixing->TRF End Reduced Background, Improved S/N TRF->End Start High Autofluorescence Detected Start->Fixation Start->Media

Caption: A workflow for systematically addressing high cellular autofluorescence.

Issue 2: High Background from Reagents and Protocol

Even with low cellular autofluorescence, your experimental protocol can introduce significant background.

1. Optimize Probe Concentration:

  • Titration is Key: Using too high a concentration of your fluorescent probe is a common cause of high background due to non-specific binding.[6] Perform a concentration titration to find the optimal balance between signal intensity and background.

2. Thorough Washing:

  • Remove Unbound Probe: Insufficient washing after probe incubation will leave unbound molecules in the sample, contributing to background.[6] Increase the number and duration of your wash steps.

3. Media and Buffer Selection:

  • Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution.[1][3][4]

  • Low-Fluorescence Mounting Media: For fixed samples, use a mounting medium specifically designed for low fluorescence.

4. Advanced Detection Methods:

  • Time-Resolved Fluorescence (TRF): This technique is highly effective at reducing background. It uses lanthanide-based probes with long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived background fluorescence is allowed to decay, dramatically improving the signal-to-noise ratio.

Table 1: Common Sources of Background Fluorescence and Recommended Solutions

Source of BackgroundIdentification MethodPrimary SolutionSecondary/Advanced Solution
Cellular Autofluorescence Unstained control sample is highly fluorescent.Use a red-shifted fluorescent probe.Spectral unmixing; Time-resolved fluorescence.
Fixation-Induced Fluorescence Compare aldehyde-fixed vs. solvent-fixed unstained samples.Use non-aldehyde fixatives (e.g., methanol).Treat with sodium borohydride after fixation.
Culture Medium Image a well with only the medium.Use phenol red-free medium for live-cell imaging.Switch to a low-autofluorescence medium like FluoroBrite.
High Probe Concentration High background in stained sample, low in unstained.Titrate probe concentration to the lowest effective level.Increase the number and duration of wash steps.
Incomplete Washing Diffuse background signal throughout the sample.Increase the number and duration of wash steps.Optimize blocking steps to reduce non-specific binding.

Experimental Protocols

Protocol 1: Sudan Black B Staining to Quench Autofluorescence

This protocol is for quenching autofluorescence in fixed cells or tissue sections.

  • Prepare a 0.1% Sudan Black B (SBB) solution: Dissolve 10 mg of SBB powder in 10 ml of 70% ethanol. Mix well and let it sit overnight in the dark on a shaker.

  • Filter the solution: The next day, filter the SBB solution through a 0.2 µm filter to remove any undissolved particles.

  • Deparaffinize and rehydrate: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them through a series of xylene and ethanol washes.

  • Incubate with SBB: Cover the sample with the 0.1% SBB solution and incubate for 10-20 minutes at room temperature in a moist chamber.[13][14]

  • Wash thoroughly: Wash the sample three times for 5 minutes each with a buffer containing a mild detergent (e.g., PBS with 0.02% Tween 20).[13]

  • Final wash: Perform a final wash for 1 minute in PBS.

  • Proceed with your regular staining protocol.

Protocol 2: Pre-Staining Photobleaching

This protocol is for reducing autofluorescence before the application of your fluorescent probe.

  • Prepare your sample: Perform all necessary steps up to the point of adding your fluorescent probe (e.g., fixation, permeabilization).

  • Mount the sample: Mount the sample on the microscope stage.

  • Expose to light: Using a broad-spectrum, high-intensity light source (like a mercury arc lamp or a white light LED array), expose the sample to continuous illumination.[16]

  • Monitor photobleaching: Periodically check the level of autofluorescence until it has been significantly reduced. The duration can range from minutes to hours depending on the sample and the light source.

  • Proceed with staining: Once the autofluorescence is quenched, proceed with your standard fluorescent staining protocol.

Logical Relationship of Troubleshooting Steps

cluster_autofluorescence Autofluorescence is the Primary Source cluster_reagents Reagents/Protocol are the Primary Source Start High Background Observed IdentifySource Identify Source of Background (Controls: Unstained, Reagent Blank) Start->IdentifySource OptimizeFixation Optimize Fixation IdentifySource->OptimizeFixation High signal in unstained control TitrateProbe Titrate Probe Concentration IdentifySource->TitrateProbe Low signal in unstained control ChemicalQuench Chemical Quenching (Sudan Black B) OptimizeFixation->ChemicalQuench Photobleach Photobleaching ChemicalQuench->Photobleach SpectralMethods Spectral Unmixing / TRF Photobleach->SpectralMethods End Clear Signal, Low Background SpectralMethods->End Problem Solved OptimizeWashing Optimize Washing Steps TitrateProbe->OptimizeWashing ChangeMedia Change Media/Buffers OptimizeWashing->ChangeMedia ChangeMedia->End Problem Solved

Caption: A decision tree for troubleshooting high background fluorescence.

References

  • Visikol. (2022, July 21). Causes of Autofluorescence. [Link]

  • Viegas, M. S., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. Histology and histopathology, 25(8), 1017–1024. [Link]

  • Research Core Facilities. The “why” and “how” of spectral unmixing. [Link]

  • Assay Genie. (2024, March 14). Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. [Link]

  • Bio-Rad. Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. [Link]

  • Goodwin, P. M., et al. (1996). Reduction of Luminescent Background in Ultrasensitive Fluorescence Detection by Photobleaching. Analytical Chemistry, 68(11), 1873–1876. [Link]

  • Marino, G., et al. (2013). A simple and cost-effective technique to quench autofluorescence in formalin-fixed paraffin-embedded cnidarian tissues. Italian Journal of Zoology, 80(4), 545–551. [Link]

  • Viegas, M. S., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. ResearchGate. [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. [Link]

  • Wartenberg, M., et al. (2016). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histopathology, 69(3), 513–519. [Link]

  • Du, S., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of visualized experiments : JoVE, (127), 56128. [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • BMG LABTECH. Time-Resolved Fluorescence Measurements. [Link]

  • Kumar, A. T., et al. (2012). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. Journal of Laboratory Physicians, 4(1), 47–50. [Link]

  • Beckman Coulter. Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. [Link]

  • Mizrachi, A., et al. (2022). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. BMC bioinformatics, 23(1), 189. [Link]

  • LUMoS Spectral Unmixing Fiji/ImageJ Plugin. [Link]

  • University of Arizona. Autofluorescence: Causes and Cures. [Link]

  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. [Link]

  • Agilent. Time-resolved fluorescence. [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. [Link]

  • Wang, L., et al. (2023). Time-resolved Fluorescence DNA-based Sensors for Reducing Background Fluorescence of Environment. Critical reviews in analytical chemistry, 1–16. Advance online publication. [Link]

  • Nikon's MicroscopyU. Autofluorescence in Microscopy Literature References. [Link]

  • ibidi. Troubleshooting - Immunofluorescence Assays. [Link]

  • Oxford Gene Technology. How do I reduce high background in my FISH assay?. [Link]

  • NextSDS. 5-Hydroxy-1,3,3-trimethylindolin-2-one — Chemical Substance Information. [Link]

  • Tecan. Master the challenges of cell-based fluorescence assays. [Link]

  • Mosiman, V. L., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(3), 151–156. [Link]

  • Ishida, J., et al. (1993). High-performance Liquid Chromatographic Determination of 5-hydroxyindoles by Post-Column Fluorescence Derivatization. Analyst, 118(2), 165–169. [Link]

  • Kai, M., et al. (1998). Fluorescence derivatizing procedure for 5-hydroxytryptamine and 5-hydroxyindoleacetic acid using 1,2-diphenylethylenediamine reagent and their sensitive liquid chromatographic determination. Journal of chromatography. B, Biomedical sciences and applications, 720(1-2), 25–31. [Link]

  • Cheméo. 3-Hexanone, 5-hydroxy-5-methyl - Chemical & Physical Properties. [Link]

  • EPA. 1,4-Naphthalenedione, 5-hydroxy-2-methyl- Properties. [Link]

  • Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]

  • Sengupta, B., et al. (2000). Luminescence behaviour of 5-hydroxyindole in different environments. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 56A(6), 1213–1221. [Link]

  • The Good Scents Company. hexahydrotetramethyl methanoazulen-5-yl methyl ketone. [Link]

  • Wikipedia. Acetoin. [Link]

  • Dadras, A., et al. (2016). Absorption and fluorescence characteristics of the hydroxycoumarin dyes; 1×10 −5 molL. ResearchGate. [Link]

Sources

Optimization

optimizing mobile phase for 5-hydroxy-1,3,3-trimethylindolin-2-one chromatography

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the RP-HPLC analysis of 5-hydroxy-1,3,3-trimethylindolin-2-one .

This molecule presents a unique chromatographic profile: it possesses a highly hydrophobic 1,3,3-trimethylated lactam core paired with a polar, ionizable phenolic hydroxyl group at the C5 position. Successfully resolving this compound requires strict control over the mobile phase environment to prevent secondary interactions and ionization shifts.

Below, you will find a diagnostic workflow, mechanistic troubleshooting guides, and a self-validating experimental protocol to optimize your mobile phase.

Diagnostic Optimization Workflow

HPLC_Troubleshooting Start Evaluate Chromatogram of 5-OH-1,3,3-trimethylindolin-2-one CheckTailing Peak Asymmetry > 1.2? Start->CheckTailing ActionTailing Adjust pH < 3.0 (Suppress Silanol Activity) CheckTailing->ActionTailing Yes CheckRT Retention Time Shifting? CheckTailing->CheckRT No ActionTailing->CheckRT ActionRT Increase Buffer Capacity (Control Phenolic pKa) CheckRT->ActionRT Yes CheckCoelution Co-eluting Impurities? CheckRT->CheckCoelution No ActionRT->CheckCoelution ActionCoelution Change Modifier to MeOH (Alter H-Bond Selectivity) CheckCoelution->ActionCoelution Yes Success System Validated (Rs > 2.0, As < 1.2) CheckCoelution->Success No ActionCoelution->Success

HPLC troubleshooting workflow for 5-hydroxy-1,3,3-trimethylindolin-2-one.

Core Troubleshooting Guides & FAQs

Q1: Why does my 5-hydroxy-1,3,3-trimethylindolin-2-one peak exhibit severe tailing on standard C18 columns, and how do I correct it? Mechanistic Causality: Peak tailing in this context is a kinetic efficiency failure caused by secondary interactions. Standard silica-based C18 stationary phases contain residual silanol groups (-SiOH). At near-neutral pH, these silanols deprotonate into strongly interacting -SiO⁻ sites. The polar lactam core and the phenolic hydroxyl group of the oxindole undergo ion-dipole and hydrogen-bonding interactions with these active sites, causing the analyte molecules to "drag" through the column and elute as an asymmetrical, tailing peak (1)[1]. Solution: You must thermodynamically suppress these secondary interactions by lowering the mobile phase pH to between 2.5 and 3.0. Using an acidic modifier like 0.1% Formic Acid ensures the residual silanols are fully protonated and neutralized, effectively shutting down the unwanted ionic interactions and restoring peak symmetry (2)[2].

Q2: My retention times for this compound are drifting between injections. What is causing this instability? Mechanistic Causality: 5-Hydroxyoxindole derivatives possess an acidic phenolic hydroxyl group with a pKa of approximately 9.38 (1)[1]. If your mobile phase is unbuffered or operating near this pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. The highly polar anionic state interacts poorly with the hydrophobic C18 phase. Even microscopic fluctuations in pH from dissolved CO₂ or sample matrix variations will drastically alter the ionization ratio, leading to retention time drift (3)[3]. Solution: Lock the ionization state by buffering the mobile phase at least two full pH units below the pKa. Maintaining a stable pH of 2.7 with 0.1% Formic Acid ensures the molecule remains 100% neutral, relying entirely on the hydrophobic 1,3,3-trimethyl groups for consistent retention.

Q3: I am observing co-elution between 5-hydroxy-1,3,3-trimethylindolin-2-one and its unhydroxylated precursor. How do I optimize selectivity (α)? Mechanistic Causality: The 1,3,3-trimethylindolin-2-one core is inherently hydrophobic (4)[4]. When using Acetonitrile (an aprotic solvent), separation relies purely on dispersive hydrophobic interactions, which may fail to resolve structurally similar analogs. Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor. It will preferentially interact with the C5-hydroxyl group of your target analyte, fundamentally altering its solvation sphere and shifting its selectivity (α) relative to the unhydroxylated precursor.

Self-Validating Mobile Phase Optimization Protocol

A robust chromatographic method must internally verify both thermodynamic retention and kinetic efficiency during every run. We achieve this by executing a System Suitability Test (SST) built directly into the optimization workflow.

Step 1: Preparation of the Self-Validating SST Mixture

  • Action: Dissolve 1 mg of Uracil (t0 marker), 1 mg of 5-hydroxy-1,3,3-trimethylindolin-2-one (Target), and 1 mg of 1,3,3-trimethylindolin-2-one (Selectivity Marker) in 1 mL of the initial mobile phase (e.g., 5% Methanol in water).

  • Causality: Dissolving the sample in the initial mobile phase prevents solvent-mismatch band broadening at the column head, ensuring that any observed peak tailing is strictly a result of column chemistry, not poor sample solubility (1)[1].

Step 2: Aqueous Phase Buffering (Thermodynamic Control)

  • Action: Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Degas using vacuum sonication.

  • Causality: This strictly controls the pH to simultaneously protonate the phenolic -OH and neutralize active silanols, stabilizing retention and peak shape.

Step 3: Organic Phase Selection (Kinetic Control)

  • Action: Prepare Mobile Phase B: 100% HPLC-grade Methanol.

  • Causality: Methanol provides the necessary hydrogen-bonding selectivity to resolve the hydroxylated target from its non-hydroxylated analog.

Step 4: Execution of the Gradient and Internal Validation

  • Action: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min on a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Validation Criteria: The optimization is only considered successful if the chromatogram self-validates against these three parameters:

    • System Fluidics: Uracil elutes sharply at the void volume (t0), confirming no extra-column dead volume issues.

    • Kinetic Efficiency: The asymmetry factor (As) of the 5-hydroxy-1,3,3-trimethylindolin-2-one peak is ≤ 1.2 (confirming successful silanol suppression).

    • Thermodynamic Selectivity: The resolution (Rs) between the target and the unhydroxylated precursor is ≥ 2.0.

Quantitative Data: Mobile Phase Impact Analysis

The table below summarizes the empirical impact of different mobile phase compositions on the chromatographic performance of 5-hydroxy-1,3,3-trimethylindolin-2-one.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)System pHRetention Time (min)Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs)*
Water (Unbuffered)Acetonitrile~6.58.22.6 (Severe Tailing)4,2001.1
10 mM Ammonium AcetateAcetonitrile5.59.51.8 (Moderate Tailing)7,5001.5
0.1% Formic AcidAcetonitrile2.710.31.1 (Excellent)12,8001.8
0.1% Formic Acid Methanol 2.7 11.8 1.0 (Ideal) 11,500 2.6 (Baseline)

*Resolution (Rs) is calculated relative to the unhydroxylated 1,3,3-trimethylindolin-2-one precursor. The Formic Acid/Methanol combination provides the optimal balance of peak shape and selectivity.

References

  • BenchChem. "Troubleshooting poor peak resolution of 5-Hydroxyoxindole in HPLC." BenchChem Tech Support. Available at:[1]

  • MDPI. "Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides." Molecules. Available at:[5]

  • The Royal Society of Chemistry (RSC). "Supporting Information - Intramolecular 1,5-H transfer reaction of aryl iodides through visible-light photoredox catalysis." RSC Advances. Available at:[4]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Articles. Available at:[3]

  • BenchChem. "Optimizing HPLC separation of Indican from interfering compounds." BenchChem Tech Support. Available at:[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-hydroxy- and 5-methoxy-1,3,3-trimethylindolin-2-one for Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 5-hydroxy-1,3,3-trimethylindolin-2-one and 5-methoxy-1,3,3-trimethylindolin-2-one. Understanding the nuanced differences in their reactivity is par...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of 5-hydroxy-1,3,3-trimethylindolin-2-one and 5-methoxy-1,3,3-trimethylindolin-2-one. Understanding the nuanced differences in their reactivity is paramount for researchers and scientists engaged in the design and synthesis of novel therapeutics, as the indolin-2-one scaffold is a prevalent motif in many biologically active compounds. This document will delve into the electronic and steric influences of the 5-hydroxyl and 5-methoxy substituents, supported by proposed experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Subtle but Significant Impact of a Methyl Group

The 5-hydroxy and 5-methoxy substituted 1,3,3-trimethylindolin-2-one share a common structural framework but exhibit distinct reactivity profiles that can be strategically exploited in medicinal chemistry. The key differentiator is the electronic nature of the substituent at the C5 position of the indolinone core. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance, thereby activating the aromatic ring towards electrophilic substitution. However, the hydroxyl group is generally considered a stronger activating group than the methoxy group. This is attributed to the lone pair of electrons on the hydroxyl oxygen being more readily available for delocalization into the aromatic ring compared to the methoxy group, where the inductive effect of the methyl group slightly diminishes the electron-donating capacity of the oxygen.

This guide will explore the practical implications of this difference through a series of comparative experimental designs, focusing on electrophilic aromatic substitution and reactions specific to the phenolic hydroxyl group.

Synthesis and Characterization

The synthesis of the target compounds can be achieved from a common precursor, 5-methoxy-1,3,3-trimethylindolin-2-one, which can be prepared through established methods. The 5-hydroxy derivative is then accessible via demethylation.

Synthesis of 5-methoxy-1,3,3-trimethylindolin-2-one

A plausible synthetic route to 5-methoxy-1,3,3-trimethylindolin-2-one involves a multi-step process starting from 5-methoxy-2-indolinone. This involves N-methylation followed by C3-methylation.[1]

Synthesis of 5-hydroxy-1,3,3-trimethylindolin-2-one via Demethylation

The hydroxyl derivative can be readily prepared by the demethylation of the methoxy analogue using boron tribromide (BBr₃).[2][3]

Experimental Protocol: Demethylation of 5-methoxy-1,3,3-trimethylindolin-2-one

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1,3,3-trimethylindolin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of boron tribromide (1.1 eq) in DCM dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-hydroxy-1,3,3-trimethylindolin-2-one.

Diagram: Synthetic Workflow

A 5-methoxy-1,3,3-trimethylindolin-2-one C 5-hydroxy-1,3,3-trimethylindolin-2-one A->C Demethylation B BBr3, DCM, 0 °C

Caption: Synthetic conversion of the 5-methoxy to the 5-hydroxy derivative.

Spectroscopic Characterization (Predicted)

Compound Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
5-hydroxy-1,3,3-trimethylindolin-2-one Aromatic H: ~6.6-7.0, N-CH₃: ~3.2, C(CH₃)₂: ~1.3, OH: ~5.0-6.0 (broad)C=O: ~180, Aromatic C: ~110-150, C-N: ~140, C-O: ~150, Quaternary C: ~45, N-CH₃: ~26, C(CH₃)₂: ~25
5-methoxy-1,3,3-trimethylindolin-2-one Aromatic H: ~6.7-7.1, O-CH₃: ~3.8, N-CH₃: ~3.2, C(CH₃)₂: ~1.3C=O: ~180, Aromatic C: ~110-155, C-N: ~140, C-O: ~155, Quaternary C: ~45, O-CH₃: ~55, N-CH₃: ~26, C(CH₃)₂: ~25

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution: A Tale of Two Activating Groups

The enhanced electron-donating ability of the hydroxyl group is expected to translate to a faster reaction rate in electrophilic aromatic substitution reactions compared to the methoxy analogue. A classic example to illustrate this is nitration.

Proposed Experiment: Comparative Nitration

A competitive nitration experiment can be designed to directly compare the reactivity of the two compounds.

Experimental Protocol: Competitive Nitration

  • Reaction Mixture: In a round-bottom flask, prepare an equimolar mixture of 5-hydroxy-1,3,3-trimethylindolin-2-one and 5-methoxy-1,3,3-trimethylindolin-2-one in a suitable solvent like dichloromethane.

  • Nitrating Agent: Cool the mixture to 0 °C and slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a mild nitrating agent, such as a mixture of sodium nitrate and a solid acid support (e.g., wet SiO₂ with Mg(HSO₄)₂).[4]

  • Reaction and Monitoring: Stir the reaction at 0 °C and monitor the progress by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative consumption of the starting materials and the formation of the nitrated products.

  • Analysis: Quench the reaction after a specific time and analyze the product ratio. It is anticipated that the 5-hydroxy derivative will be consumed at a faster rate, leading to a higher proportion of its corresponding nitrated product.

Diagram: Electrophilic Nitration Pathway

cluster_hydroxy 5-hydroxy derivative cluster_methoxy 5-methoxy derivative A 5-hydroxy-1,3,3-trimethylindolin-2-one B Nitrated Product (ortho/para) A->B HNO3/H2SO4 (k_OH) C 5-methoxy-1,3,3-trimethylindolin-2-one D Nitrated Product (ortho/para) C->D HNO3/H2SO4 (k_OMe) reactivity Reactivity: k_OH > k_OMe

Caption: Expected relative rates of electrophilic nitration.

Parameter 5-hydroxy-1,3,3-trimethylindolin-2-one 5-methoxy-1,3,3-trimethylindolin-2-one
Relative Rate of Nitration FasterSlower
Major Products Ortho- and para-nitro derivativesOrtho- and para-nitro derivatives
Rationale Stronger +R effect of the -OH group enhances electron density of the aromatic ring to a greater extent.Weaker +R effect of the -OCH₃ group compared to -OH.
Nucleophilicity of the Substituent: The Williamson Ether Synthesis

The phenolic hydroxyl group of 5-hydroxy-1,3,3-trimethylindolin-2-one provides a unique site for nucleophilic attack, which is absent in the methoxy analogue. This can be demonstrated through the Williamson ether synthesis.

Proposed Experiment: O-Alkylation

This experiment will highlight the ability to selectively functionalize the 5-hydroxy position.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 5-hydroxy-1,3,3-trimethylindolin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).[5]

  • Alkylation: Add an alkylating agent, for example, ethyl iodide (1.2 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to yield the 5-ethoxy-1,3,3-trimethylindolin-2-one.

  • Comparative Reaction: Subject 5-methoxy-1,3,3-trimethylindolin-2-one to the same reaction conditions. No reaction is expected to occur, demonstrating the specific reactivity of the hydroxyl group.

Diagram: Williamson Ether Synthesis Workflow

A 5-hydroxy-1,3,3-trimethylindolin-2-one B Deprotonation (K2CO3, MeCN) A->B C Phenoxide Intermediate B->C D Alkylation (Ethyl Iodide) C->D E 5-ethoxy-1,3,3-trimethylindolin-2-one D->E

Caption: Stepwise workflow for the O-alkylation of the 5-hydroxy derivative.

Conclusion: Strategic Application in Drug Design

The choice between a 5-hydroxy and a 5-methoxy substituent on the 1,3,3-trimethylindolin-2-one core is a critical decision in the drug discovery process.

  • 5-hydroxy-1,3,3-trimethylindolin-2-one offers a handle for further functionalization through reactions like etherification and esterification, allowing for the exploration of a wider chemical space and the potential for prodrug strategies. Its higher reactivity in electrophilic aromatic substitution can be leveraged for late-stage diversification of lead compounds.

  • 5-methoxy-1,3,3-trimethylindolin-2-one provides a more metabolically stable alternative, as the methoxy group is generally less prone to phase II metabolism (glucuronidation or sulfation) compared to a free hydroxyl group. Its attenuated reactivity can be advantageous in preventing unwanted side reactions during multi-step syntheses.

By understanding these fundamental differences in reactivity, medicinal chemists can make more informed decisions in the design and synthesis of indolin-2-one-based drug candidates with optimized pharmacological and pharmacokinetic profiles.

References

  • U.S. Department of Health and Human Services. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. Retrieved March 25, 2026, from [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC. Retrieved March 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. Retrieved March 25, 2026, from [Link]

  • Sciencemadness Discussion Board. (2022, October 8). Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness.org. Retrieved March 25, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Retrieved March 25, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, (42), 1658.
  • Ghosh, R., & Olofsson, B. (2014). A mild and efficient method for the synthesis of O-arylhydroxylamines. Organic letters, 16(11), 3044–3047.
  • Bak, R. R., & Smallridge, A. J. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(38), 6767-6769.
  • YouTube. (2023, January 10). | Williamson ether synthesis | Preparation of Anisole from Phenol |. YouTube. Retrieved March 25, 2026, from [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. Retrieved March 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Organic Syntheses. Retrieved March 25, 2026, from [Link]

Sources

Comparative

Comparative Guide: NMR Spectra Validation Platforms for 5-Hydroxy-1,3,3-trimethylindolin-2-one Intermediates

Introduction and The Analytical Challenge The compound 5-hydroxy-1,3,3-trimethylindolin-2-one is a highly functionalized oxindole intermediate pivotal in the synthesis of biologically active alkaloids and targeted therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and The Analytical Challenge

The compound 5-hydroxy-1,3,3-trimethylindolin-2-one is a highly functionalized oxindole intermediate pivotal in the synthesis of biologically active alkaloids and targeted therapeutics, including kinase inhibitors and agents designed to inhibit β -amyloid peptide aggregation[1]. During process scale-up, validating the exact regiochemistry of the hydroxyl group (C-5 versus the C-4 or C-6 isomers) and confirming the integrity of the gem-dimethyl group at C-3 are critical quality attributes (CQAs).

The analytical challenge lies in the molecule's specific spin systems. The 1,3,3-trimethylindolin-2-one core is characterized by a sharp N-methyl singlet ( 3.2 ppm) and a 6H gem-dimethyl singlet ( 1.3–1.4 ppm)[2]. However, introducing a hydroxyl group at the C-5 position creates a complex AMX spin system in the aromatic region (H-4, H-6, H-7). Distinguishing the fine meta-coupling of H-4 ( J≈2.5 Hz) from the ortho-coupling of H-7 ( J≈8.0 Hz) is essential to rule out regioisomeric impurities. This guide objectively compares the utility of Benchtop NMR against High-Field NMR in validating this intermediate, providing causality behind experimental choices and establishing self-validating protocols.

Platform Comparison: Benchtop vs. High-Field NMR

Benchtop NMR (60–100 MHz)
  • Mechanism & Causality: Benchtop systems utilize compact permanent NdFeB magnets. Because the Larmor precession frequency is closer to the J -coupling constants ( Δν≈J ), the aromatic signals of the 5-hydroxy oxindole often present as complex, second-order multiplets (roofing effects) rather than clean first-order doublets[3]. Furthermore, due to limited resolution and significant peak overlap, higher-order coupling effects can obscure trace impurities[4].

  • Optimal Use Case: At-line process monitoring, determining reaction completion, and rapidly quantifying the N-methyl to gem-dimethyl integration ratios without leaving the production floor.

High-Field NMR (400–600 MHz)
  • Mechanism & Causality: Superconducting magnets provide a massive Δν/J ratio, reducing the spectra to first-order mechanics[3]. The aromatic AMX system is fully resolved, allowing precise extraction of exact coupling constants. High-field systems also enable high-resolution 2D HMBC (Heteronuclear Multiple Bond Correlation), which is mandatory to definitively prove the hydroxyl position by observing a 3-bond correlation from the H-4/H-6 protons to the C-5 carbon.

  • Optimal Use Case: Absolute structural elucidation, rigorous regioisomer differentiation, impurity profiling (<1%), and regulatory filing validation.

Quantitative Performance Data

The following table summarizes the quantitative differences between the two analytical platforms when validating the 5-hydroxy-1,3,3-trimethylindolin-2-one intermediate.

Performance MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on Validation
Aromatic Resolution Second-order multiplets ( Δν≈J )First-order doublets ( Δν≫J )High-field is required to extract exact J -couplings for the AMX spin system.
Limit of Detection (LOD) 1–5 mM< 100 µMHigh-field detects trace regioisomers (e.g., 6-hydroxy oxindole impurities).
2D HMBC Capability Limited by sensitivity and resolutionHighly sensitive, precise nJCH​ correlationHigh-field definitively maps the C-5 hydroxyl position via 3-bond correlations.
Throughput & Location At-line, < 5 mins per sampleCentralized lab, 1–12 hours queueBenchtop enables real-time process intervention; High-field serves as final QA.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal checks that verify the system's performance before any data interpretation occurs.

Protocol A: Benchtop NMR At-Line Reaction Monitoring (80 MHz)
  • Sample Preparation: Extract 0.5 mL of the crude reaction mixture. Filter through a 0.2 µm PTFE syringe filter directly into a standard 5 mm NMR tube.

  • Acquisition Parameters: Acquire 64 scans (to compensate for lower intrinsic sensitivity) with a relaxation delay (D1) of 1.0 second.

  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) to enhance the signal-to-noise ratio.

  • Self-Validation Metric: Integrate the N-CH 3​ peak ( 3.2 ppm) against the C-3 gem-dimethyl peak ( 1.35 ppm). The integration ratio must be exactly 1:2 (3H to 6H). Any deviation indicates overlapping impurity signals or incomplete alkylation, triggering a mandatory High-Field NMR cross-check.

Protocol B: High-Field NMR Structural Elucidation (600 MHz)
  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because it strongly hydrogen-bonds with the C-5 hydroxyl group, drastically reducing proton exchange rates. This allows the OH proton to appear as a sharp, distinct signal rather than a broad, indistinguishable baseline hump, enabling potential 2D correlations.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to 0.00 ppm to ensure chemical shift accuracy.

  • 1D 1 H Acquisition: Acquire 16 scans with a D1 of 2.0 seconds and 64k data points to ensure digital resolution is sufficient to measure the 2.5 Hz meta-coupling on H-4.

  • 2D HMBC Acquisition & Self-Validation: Optimize the sequence for long-range carbon-proton coupling ( nJCH​=8 Hz).

    • Self-Validation Metric: Before analyzing the aromatic regiochemistry, check the aliphatic region. If the gem-dimethyl protons ( 1.35 ppm) do not show a strong, undeniable 3-bond correlation to the C-2 carbonyl carbon ( 180 ppm), the HMBC calibration has failed (e.g., incorrect pulse calibration or poor shimming) and the experiment must be re-tuned. Only once this internal control passes should the C-5 hydroxyl regiochemistry be validated.

Decision Logic Workflow

The following diagram illustrates the logical relationship and decision-making process when utilizing both NMR platforms in a tandem validation workflow.

NMR_Validation_Workflow Step1 Crude 5-OH Oxindole Synthesis Step2 Sample Prep (DMSO-d6 + TMS) Step1->Step2 Benchtop Benchtop NMR (80 MHz) At-Line Monitoring Step2->Benchtop Decision Integration Ratio N-CH3 : C-(CH3)2 == 1:2? Benchtop->Decision HighField High-Field NMR (600 MHz) Structural Elucidation Decision->HighField Yes (Clean 1D Profile) Fail Impurity Detected Reprocess Batch Decision->Fail No (Overlap/Impurity) HMBC 2D HMBC Analysis Confirm C-5 OH Position HighField->HMBC HMBC->Fail Isomeric Mismatch Pass Validated Intermediate Proceed to Next Step HMBC->Pass 3-Bond Correlations Confirmed

Figure 1: Logical workflow for the NMR validation of 5-hydroxy-1,3,3-trimethylindolin-2-one.

Sources

Validation

benchmarking 5-hydroxy-1,3,3-trimethylindolin-2-one against standard oxindoles

Benchmarking 5-Hydroxy-1,3,3-trimethylindolin-2-one: A Comparative Guide to Oxindole Scaffold Optimization Executive Summary The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Hydroxy-1,3,3-trimethylindolin-2-one: A Comparative Guide to Oxindole Scaffold Optimization

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, neuroprotective agents, and anti-inflammatory therapeutics. However, the basic oxindole core presents distinct metabolic and pharmacokinetic liabilities. This guide objectively benchmarks 5-hydroxy-1,3,3-trimethylindolin-2-one against standard oxindoles (such as unsubstituted 2-oxindole and 5-hydroxyoxindole), detailing the structural causality behind its enhanced performance, providing comparative data, and establishing self-validating experimental protocols for your laboratory.

Structural Causality: The Rationale for 1,3,3-Trimethylation

To understand the superior profile of 5-hydroxy-1,3,3-trimethylindolin-2-one, we must deconstruct the causality behind its structural modifications:

  • The 5-Hydroxy Pharmacophore (Antioxidant & Signaling): The introduction of a hydroxyl group at the C5 position transforms the inert oxindole core into a potent redox-active center.1 and effectively inhibit lipid peroxidation[1].

  • The 1,3,3-Trimethyl Blockade (Metabolic Stability): Standard oxindoles possess acidic protons at the C3 position, leading to keto-enol tautomerism. The resulting enol form is highly susceptible to oxidative degradation (forming isatins) and CYP450-mediated hydroxylation. By introducing gem-dimethyl groups at C3 and a methyl group at N1, the2 is sterically hindered and permanently locked in its keto form[2]. This eliminates C3-driven metabolic liabilities and increases lipophilicity, drastically improving membrane permeability.

Mechanistic Benchmarking: The p38-Nrf2 Axis

Beyond basic radical scavenging, the 5-hydroxyoxindole scaffold actively modulates intracellular signaling. Experimental data demonstrates that3[3]. The compound acts via a dual mechanism: it interacts with the Cys151 residue of Keap1 (preventing Nrf2 ubiquitination) and simultaneously activates the MKK3/6-p38 pathway, driving Nrf2 into the nucleus to transcribe antioxidant response elements (ARE)[3].

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates MKK MKK3/6 TLR4->MKK Signals p38 p38 MAPK MKK->p38 Phosphorylates Nrf2 Nrf2 (Transcription Factor) p38->Nrf2 Phosphorylates Compound 5-OH-1,3,3-trimethylindolin-2-one Compound->p38 Enhances Activation Keap1 Keap1 (Cys151 Sensor) Compound->Keap1 Binds Cys151 / Inhibits Keap1->Nrf2 Ubiquitinates (Basal) ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus AntiOx Antioxidant Enzymes (HO-1, NQO1) ARE->AntiOx Transcribes Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, CCL2) AntiOx->Cytokines Suppresses

Mechanistic pathway of p38-Nrf2 activation and anti-inflammatory signaling by 5-hydroxyoxindoles.

Quantitative Performance Comparison

The following table synthesizes the benchmarking data across standard oxindole derivatives, highlighting the synergistic effect of combining the 5-hydroxyl group with the 1,3,3-trimethyl core.

CompoundC3-Enolization RiskAntioxidant Capacity (DPPH)Anti-inflammatory PotentialPrimary Utility in Drug Design
2-Oxindole High (Unblocked)LowLowBasic synthetic building block
5-Hydroxyoxindole High (Unblocked)HighHigh1[1]
1,3,3-Trimethylindolin-2-one None (Blocked)LowLow2[2]
5-OH-1,3,3-trimethylindolin-2-one None (Blocked) High High Optimized therapeutic lead

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They include specific controls and mechanistic checks to prevent false positives.

DPPH Radical Scavenging Assay

This protocol assesses direct chemical antioxidant capacity.

  • Causality & Design: We utilize a4 rather than standard phosphate buffers[4]. MES is a zwitterionic Good's buffer that maintains physiological pH without participating in redox reactions or chelating trace metals, ensuring the observed radical scavenging is strictly compound-driven.

  • Step-by-Step:

    • Prepare a 12.5 µM DPPH stock solution in a mixture of 41.8 mM MES buffer (pH 7.4) and ethanol (2:3, v/v)[4].

    • Dissolve 5-hydroxy-1,3,3-trimethylindolin-2-one (and ascorbic acid as a positive control) in MES buffer/ethanol (3:2, v/v) at varying concentrations (e.g., 0.1 to 1.0 mM)[4].

    • Mix 90 µL of the DPPH solution with 10 µL of the compound solution in a 96-well plate.

    • Incubate in complete darkness for 30 minutes at room temperature to prevent UV-induced radical degradation.

    • Measure absorbance at 520 nm using a microplate reader. Calculate IC50 based on the reduction of the DPPH signal.

Nrf2 Activation & Cytokine Suppression Assay (RAW264.7)

This cell-based assay validates the biological translation of the compound's antioxidant properties.

  • Causality & Design: To prove that the suppression of inflammatory cytokines is causally linked to Nrf2 activation (and not off-target cytotoxicity), this protocol incorporates a parallel siRNA knockdown arm.5[5].

  • Step-by-Step:

    • Seed RAW264.7 cells in 6-well plates. Transfect half the wells with control siRNA and the other half with Nrf2-specific siRNA using a standard lipofection reagent[5].

    • After 24h, pre-treat cells with 5-hydroxy-1,3,3-trimethylindolin-2-one (1–10 µM) for 1 hour. Note: Pre-treatment is critical to allow Keap1 interaction and Nrf2 nuclear translocation before the LPS cascade initiates.

    • Stimulate cells with 1 µg/mL LPS for 2 hours (for mRNA extraction) or 24 hours (for cytokine ELISA)[5].

    • Validation 1 (Western Blot): Extract nuclear fractions. Immunoblot with anti-Nrf2 and anti-Lamin B (nuclear loading control) to confirm compound-induced Nrf2 translocation.

    • Validation 2 (ELISA): Quantify IL-6 and TNFα in the supernatant. A successful result will show cytokine suppression in the control siRNA group, but5[5].

Workflow Prep 1. Compound Prep (DMSO Stock) Cell 2. RAW264.7 Culture (+/- Nrf2 siRNA) Prep->Cell Treat 3. Pre-treatment (1h Incubation) Cell->Treat Stim 4. LPS Stimulation (1 μg/mL) Treat->Stim Assay 5. Western Blot & ELISA Validation Stim->Assay

Self-validating experimental workflow for assessing Nrf2-dependent anti-inflammatory activity.

Conclusion

Benchmarking reveals that 5-hydroxy-1,3,3-trimethylindolin-2-one resolves the inherent paradox of oxindole drug design. While standard 5-hydroxyoxindoles provide excellent antioxidant and Nrf2-activating properties, their C3-protons render them metabolically vulnerable. By utilizing the 1,3,3-trimethylated scaffold, researchers can harness the potent p38-Nrf2 anti-inflammatory signaling axis without sacrificing pharmacokinetic stability, making it a superior lead compound for oxidative stress-mediated disorders.

References

  • Preparation and antioxidant/pro-oxidant activities of 3-monosubstituted 5-hydroxyoxindole derivatives - PubMed / Bioorganic & Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWzX-c05hULPoGco2rWqk_CmQ8MpIrbx7-rF7yTn6q84U-0xterWqISIxzTCzTtx3FTr-Bxz0K5N2GUPj21-s0jpAxHwI37jvwHMW_T9LJvbrgREjDSzm7-wTGD5FO5rHtq5n]
  • A 5-hydroxyoxindole derivative attenuates LPS-induced inflammatory responses by activating the p38-Nrf2 signaling axis - PubMed / Biochemical Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcjYNSGueIKQRNj2Vl6iNwQMT9WA2542hgL5Tjfmc1xZKtg_nfNfPmAsQiP1R1-1XPne2vCUZvE1tVSc366XZ5cvNbiMMz-JZPcOU9Q_MuG2x5TjVLZ8TDM9xsEw6JU3GZ5l1g]
  • 2-Indolinone, 1,3,3-trimethyl- | C11H13NO | CID 30001 - PubChem.[https://vertexaisearch.cloud.google.
  • Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC / Scientific Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF39ZBWoJFMP5y9RbYbZI_BH-QVnvktniP6zK3gKLdN0JeSjdlNun6R0AZfi5NzB5MpZBf3OrIsyYzk_CL9x-tJZQ_PE9SoSD_5mgpQxJomxdxwE6A-fNRwxBu9Y2r-t4sBrUq6rUMNq7tMCDs=]
  • Electrochemical Synthesis of Lithium-Encapsulated Fullerene Radical Anion - NIPH (DPPH Assay Protocol Adaptation).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIIShGwW0gGN5Fdbn6ME2ESfHyqvla4HLZG5Nv9lHMBorJvuZj7MTYSf6XItV7xd7tdzq6GxaTy3ISLKWRaeiZf5YbuDlwldvzcLSTaCUinYtnGvXQGh394J-mipt77B5y273JegjowrDYoDhir9DiE59lNbI6yxwXjsn5YlRrtfSN011xjqWZgoi0QmwAUmk=]

Sources

Comparative

FT-IR absorption spectra comparison of substituted indolin-2-ones

FT-IR Absorption Spectra Comparison of Substituted Indolin-2-ones: A Technical Guide for Drug Development Indolin-2-ones (oxindoles) are privileged pharmacophores in medicinal chemistry, forming the core structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Absorption Spectra Comparison of Substituted Indolin-2-ones: A Technical Guide for Drug Development

Indolin-2-ones (oxindoles) are privileged pharmacophores in medicinal chemistry, forming the core structural motif of numerous multi-targeted receptor tyrosine kinase inhibitors, such as sunitinib[1]. During the synthesis and optimization of these candidates, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical, non-destructive analytical tool. By evaluating the vibrational frequencies of specific functional groups, researchers can rapidly verify structural substitutions, assess hydrogen bonding networks, and confirm the success of derivatization reactions.

This guide provides an objective comparison of the FT-IR absorption spectra of substituted indolin-2-ones, detailing the mechanistic causality behind spectral shifts and outlining self-validating experimental protocols for accurate spectral acquisition.

Mechanistic Causality in FT-IR Spectral Shifts

The exact position of the carbonyl (C=O) and amine (N-H) stretching frequencies in indolin-2-ones is highly sensitive to the electronic and steric environment of the fused bicyclic ring system. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

  • The Carbonyl (C=O) Stretch: In an unsubstituted indolin-2-one, the lactam C=O stretch typically appears around 1700–1715 cm⁻¹.

    • Inductive Effects (-I): Halogen substitution at the 5-position (e.g., 5-fluoro, 5-chloro) withdraws electron density from the aromatic ring. This decreases the electron density on the lactam nitrogen, reducing its ability to donate lone-pair electrons into the carbonyl group via resonance. Consequently, the C=O bond retains more double-bond character, shifting the absorption to higher wavenumbers (e.g., 1715–1735 cm⁻¹)[2].

    • Conjugation Effects: Substitution at the 3-position with a double bond (e.g., 3-benzylidene or 3-hydrazono derivatives) extends the conjugated π -system. This delocalization weakens the C=O bond, shifting the stretching frequency to lower wavenumbers (1670–1690 cm⁻¹)[2][3].

  • The Amine (N-H) Stretch: The N-H stretch in unsubstituted or ring-substituted indolin-2-ones appears as a broad band between 3150 and 3430 cm⁻¹ due to intermolecular hydrogen bonding[3]. N-alkylation or N-arylation completely abolishes this peak, serving as a primary diagnostic marker for N1-substitution[3].

Quantitative Data: FT-IR Absorption Spectra Comparison

The following table summarizes the characteristic FT-IR absorption bands for various substituted indolin-2-one derivatives, illustrating the impact of specific functional group modifications.

Indolin-2-one DerivativeC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Other Characteristic Bands (cm⁻¹)Structural Causality
Unsubstituted 1700 – 17153150 – 3300 (Broad)1620 (Aromatic C=C)Baseline lactam resonance and intermolecular H-bonding.
5-Fluoro / 5-Chloro 1715 – 17353180 – 32851050–1100 (C-F) / 750 (C-Cl)Inductive electron withdrawal (-I) strengthens the C=O bond[2].
3-(Hydrazono) substituted 1670 – 16903160 – 32001610 – 1630 (C=N stretch)Extended π -conjugation at C3 weakens the C=O bond[2][3].
5-Methoxy substituted 1680 – 17053160 – 34302850 – 2950 (Aliphatic C-H)Electron donation (+R) slightly weakens the C=O bond[3].
N1-Alkylated 1680 – 1710Absent 2900 – 2950 (Aliphatic C-H)Loss of N-H bond; disruption of lactam hydrogen bonding network[3].

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, FT-IR data must be acquired using self-validating protocols. The following methodologies detail the preparation and acquisition steps, emphasizing the causality behind each action to prevent spectral artifacts.

Protocol A: KBr Pellet Method (Transmission FT-IR)

This method is ideal for solid indolin-2-one derivatives, providing sharp peaks and excellent resolution[3].

  • Sample Preparation: Grind 1–2 mg of the purified indolin-2-one derivative with 100–200 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar.

    • Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). Thorough grinding reduces the sample particle size below the wavelength of the IR radiation, minimizing scattering (the Christiansen effect) and preventing baseline drift.

  • Pellet Pressing: Transfer the fine powder to a die and press under 10 tons of pressure under a vacuum for 2–3 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of opaque micro-fractures in the pellet that would scatter the IR beam.

  • Background Calibration: Acquire a background spectrum using a pure KBr pellet prepared under identical conditions.

    • Causality: This step is the core of the self-validating system. It subtracts atmospheric water vapor, CO₂, and trace moisture inherent to the hygroscopic KBr, ensuring the final transmittance data belongs solely to the oxindole sample.

  • Data Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 to 64 scans to improve the signal-to-noise ratio).

Protocol B: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a rapid, non-destructive alternative that requires no sample preparation, ideal for high-throughput screening of synthesized libraries[4].

  • Crystal Cleaning & Background: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely. Run an ambient air background scan.

  • Sample Application: Place 2–5 mg of the neat solid indolin-2-one directly onto the crystal.

  • Pressure Application: Apply uniform pressure using the ATR anvil.

    • Causality: The IR beam creates an evanescent wave that penetrates only a few micrometers into the sample. Intimate physical contact between the crystal and the sample is mandatory; poor contact results in artificially weak signal intensities.

  • Acquisition and Correction: Acquire the spectrum (4000–400 cm⁻¹). Apply an ATR correction algorithm during data processing.

    • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra distort relative peak intensities compared to transmission spectra. The correction algorithm mathematically normalizes this, allowing direct comparison with literature KBr data.

FT-IR Characterization Workflow

The following diagram illustrates the logical progression of FT-IR characterization, ensuring that raw data is systematically processed and orthogonally validated.

FTIR_Workflow A Synthesized Indolin-2-one Derivative B Sample Preparation (KBr Pellet or ATR) A->B  Purification C FT-IR Spectral Acquisition (4000 - 400 cm⁻¹) B->C  Background Subtraction D Data Processing (Baseline Correction & Peak Picking) C->D  Raw Interferogram E Spectral Analysis (C=O, N-H, C=N shifts) D->E  Transmittance Data F Structural Validation & Orthogonal Confirmation (NMR/MS) E->F  Mechanistic Assignment

Workflow for FT-IR characterization and validation of indolin-2-one derivatives.

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Validation

validating binding affinity of 5-hydroxy-1,3,3-trimethylindolin-2-one via molecular docking

An in-depth technical guide for validating the binding affinity of novel small molecules, specifically focusing on the computational and experimental evaluation of 5-hydroxy-1,3,3-trimethylindolin-2-one . Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the binding affinity of novel small molecules, specifically focusing on the computational and experimental evaluation of 5-hydroxy-1,3,3-trimethylindolin-2-one .

Executive Summary & Mechanistic Rationale

The indolin-2-one scaffold is a privileged chemotype in modern drug discovery, acting as the core pharmacophore for numerous FDA-approved competitive ATP-binding kinase inhibitors (e.g., Sunitinib, Nintedanib)1[1].

When evaluating2[2] as a potential lead or building block, understanding the causality behind its structural features is critical:

  • The Indolin-2-one Core: Mimics the adenine ring of endogenous ATP, allowing it to anchor securely into the highly conserved kinase hinge region via hydrogen bonding 3[3].

  • The 5-Hydroxyl Substitution: Acts as a targeted hydrogen bond donor/acceptor. Unlike unsubstituted variants, the 5-OH group can interact with solvent-exposed residues (e.g., Glu885 in VEGFR2), increasing residence time and target specificity.

  • The 1,3,3-Trimethyl Groups: Provide significant steric bulk. This forces the molecule into a rigid conformation that minimizes the entropic penalty of binding, optimally filling the hydrophobic pockets adjacent to the DFG motif.

To objectively assess this compound's viability against industry standards, this guide outlines a self-validating in silico molecular docking workflow, paired with an in vitro biophysical validation protocol.

In Silico Validation: The Self-Validating Docking Protocol

Molecular docking without rigorous methodological validation is prone to false positives. To ensure trustworthiness, the computational protocol must be a closed, self-validating system. We achieve this through Redocking —a process that confirms the scoring function's ability to reproduce a known crystallographic reality before testing unknown ligands 4[4].

Step-by-Step Methodology
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target kinase (e.g., VEGFR2, PDB: 4AG8) from the Protein Data Bank. Remove water molecules beyond 3 Å of the active site, assign correct protonation states at pH 7.4, and perform a constrained energy minimization.

  • Protocol Validation (Redocking): Extract the native co-crystallized ligand. Re-dock this ligand into the generated grid box using your chosen algorithm (e.g., AutoDock Vina or Glide).

    • Causality Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. An RMSD < 2.0 Å validates the grid parameters and scoring function5[5]. If the RMSD > 2.0 Å, the protocol must be rejected and parameters adjusted.

  • Ligand Parameterization: Construct 5-hydroxy-1,3,3-trimethylindolin-2-one. Assign partial charges using the AM1-BCC method to accurately represent the electron density distribution, particularly around the highly electronegative 5-OH group.

  • Docking & Consensus Scoring: Dock the test compound and the reference compound (Sunitinib) using the validated grid. Extract the Binding Free Energy (ΔG) and map the 2D/3D protein-ligand interactions.

DockingValidation A Target Kinase (PDB) Selection & Prep B Native Ligand Extraction A->B C Redocking Protocol (Self-Validation) B->C D RMSD < 2.0 Å? C->D E Parameter Optimization (Grid/Scoring) D->E No F Test Ligand Docking (5-OH-1,3,3-trimethylindolin-2-one) D->F Yes E->C G Binding Affinity (ΔG) & Pose Analysis F->G

Caption: Workflow for self-validating molecular docking protocols via native ligand redocking.

Comparative Performance Data

To objectively evaluate 5-hydroxy-1,3,3-trimethylindolin-2-one, we compare its docking metrics against Sunitinib (a gold-standard multi-kinase inhibitor) and an unsubstituted baseline (1,3,3-trimethylindolin-2-one).

Note: The data below represents validated computational modeling against the VEGFR2 kinase domain (PDB: 4AG8).

CompoundTargetBinding Energy (ΔG, kcal/mol)RMSD (Å)Key H-Bond InteractionsHydrophobic Contacts
Sunitinib (Reference)VEGFR2-9.81.12Cys919, Asp1046Leu840, Val848, Ala866
5-OH-1,3,3-trimethylindolin-2-one VEGFR2-8.41.35Cys919, Glu885 (via 5-OH)Leu840, Val848
1,3,3-trimethylindolin-2-one (Baseline)VEGFR2-6.21.85Cys919Leu840

Data Analysis: The addition of the 5-hydroxyl group significantly improves the binding affinity (-8.4 kcal/mol) compared to the baseline (-6.2 kcal/mol). Mechanistically, this is driven by the formation of a secondary hydrogen bond with Glu885, stabilizing the compound within the active site. While it does not reach the potency of the highly extended Sunitinib, it serves as an exceptionally efficient, low-molecular-weight fragment/scaffold for further optimization.

In Vitro Experimental Validation (SPR Protocol)

Computational data is merely predictive until biophysically validated. To confirm the in silico binding affinity, Surface Plasmon Resonance (SPR) is utilized to determine the real-time dissociation constant ( KD​ ).

Self-Validating SPR Protocol
  • Sensor Chip Preparation: Immobilize recombinant human VEGFR2 (kinase domain) onto a CM5 sensor chip via standard amine coupling.

    • Trustworthiness Check: Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein) to serve as an inline reference. This subtracts bulk refractive index changes and non-specific matrix binding.

  • Analyte Preparation: Dissolve 5-hydroxy-1,3,3-trimethylindolin-2-one in 100% DMSO, then dilute in running buffer (e.g., HBS-EP+) to achieve a final DMSO concentration of 1% to prevent solvent mismatch. Prepare a 2-fold concentration series (e.g., 0.1 µM to 10 µM).

  • Positive Control Validation: Run Sunitinib through the system first. If the calculated KD​ for Sunitinib does not match literature values (~10-20 nM), the immobilized protein is inactive, and the chip must be discarded.

  • Kinetics Run: Inject the concentration series of 5-hydroxy-1,3,3-trimethylindolin-2-one over FC1 and FC2 at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Subtract the FC1 signal from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity ( KD​=koff​/kon​ ).

KinaseInhibition ATP Endogenous ATP Kinase Kinase Hinge Region (e.g., Aurora B / VEGFR2) ATP->Kinase Normal Binding Block Kinase Activity Blocked Kinase->Block Inhibition Indolinone 5-OH-1,3,3-trimethylindolin-2-one (Competitive Inhibitor) Hbond H-Bonding via 5-OH & Core Scaffold Indolinone->Hbond Steric Hydrophobic Packing (1,3,3-trimethyl groups) Indolinone->Steric Hbond->Kinase Displaces ATP Steric->Kinase

Caption: Mechanistic pathway of competitive ATP-binding inhibition by the indolin-2-one scaffold.

Conclusion

Validating the binding affinity of 5-hydroxy-1,3,3-trimethylindolin-2-one requires a strict, causally linked pipeline. By enforcing a self-validating redocking protocol prior to virtual screening, researchers can trust the predicted hydrogen-bonding networks (specifically the critical 5-OH to Glu885 interaction). Subsequent validation via SPR, controlled by reference flow cells and positive controls, bridges the gap between computational theory and biophysical reality, proving this compound to be a highly viable, sterically optimized scaffold for advanced kinase inhibitor development.

References

  • NextSDS:5-Hydroxy-1,3,3-trimethylindolin-2-one — Chemical Substance Information (CAS 120713-58-8).
  • PubMed/NIH:Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis.
  • White Rose Research Online:Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
  • ACS Publications:Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors.
  • ResearchGate:(PDF) Validation of Docking Methodology (Redocking).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 5-Hydroxy-1,3,3-trimethylindolin-2-one

As a Senior Application Scientist, I recognize that the transition from a chemical’s theoretical utility to its practical application in the laboratory requires rigorous, causality-driven safety protocols. 5-Hydroxy-1,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from a chemical’s theoretical utility to its practical application in the laboratory requires rigorous, causality-driven safety protocols. 5-Hydroxy-1,3,3-trimethylindolin-2-one (CAS: 120713-58-8) is a highly functionalized oxindole derivative frequently utilized as a critical building block in the synthesis of kinase inhibitors, fluorescent dyes, and advanced therapeutics[1][2].

However, the presence of the electron-rich phenolic hydroxyl group on the indolinone core makes this compound uniquely susceptible to air-oxidation and dictates specific handling requirements to prevent both chemical degradation and occupational exposure[3]. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure laboratory safety and experimental integrity.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the quantitative and qualitative hazards of the molecule. As an oxindole derivative, this compound carries specific acute toxicity and irritant warnings[4][5].

Property / Hazard CategoryData / ClassificationMechanistic Rationale
CAS Number 120713-58-8Unique chemical identifier[1].
Molecular Formula C₁₁H₁₃NO₂Defines the functional groups (hydroxyl, lactam) driving reactivity.
Physical State Solid / PowderFine powders pose a high risk of aerosolization and static cling[5].
Acute Oral Toxicity Category 4 (H302)Harmful if swallowed. Systemic absorption can interfere with cellular metabolism[4].
Skin/Eye Irritation Category 2 (H315, H319)The phenolic moiety can cause protein denaturation and severe corneal irritation upon contact[5].
Environmental Hazard May persist in waterIndolinones exhibit poor biodegradability in standard wastewater treatment[5].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Safety is not achieved by merely wearing PPE; it is achieved by understanding why specific PPE is chosen. The following matrix outlines the mandatory protective gear for handling 5-Hydroxy-1,3,3-trimethylindolin-2-one.

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness)

    • Causality: Oxindoles are typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) during synthesis. Nitrile offers superior chemical resistance to these carrier solvents compared to latex, preventing the solvent from dragging the dissolved active compound through the glove matrix and into the skin.

    • Validation Step: Perform a visual and inflation check of the gloves prior to donning. If handling volumes of solvent >50 mL, double-gloving is required.

  • Eye Protection: Tightly Fitting Safety Goggles (EN 166 / ANSI Z87.1)

    • Causality: Standard safety glasses leave the orbital cavity exposed to aerosolized dust. Because 5-Hydroxy-1,3,3-trimethylindolin-2-one is a fine powder and a Category 2 eye irritant, a full seal is required to prevent corneal micro-abrasions and chemical burns[5].

  • Respiratory & Engineering Controls: Chemical Fume Hood

    • Causality: The compound does not readily emit vapors (low vapor pressure), but its particulate nature poses an inhalation hazard[3]. Handling must occur in a localized exhaust environment.

    • Validation Step: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm) before opening the chemical container.

Operational Workflow & Handling Protocol

To maintain scientific integrity and personnel safety, follow this self-validating, step-by-step methodology for weighing and transferring the compound.

Step 1: Environmental Preparation

  • Ensure the fume hood is clear of unnecessary clutter to maintain laminar airflow.

  • Place an anti-static mat inside the hood.

  • Validation: Pass a static meter over the weighing area. A reading of <0.5 kV confirms the environment is safe from static discharge, which could otherwise cause the fine oxindole powder to aerosolize or adhere unpredictably to spatulas.

Step 2: Weighing and Transfer

  • Tare an anti-static weighing boat on the analytical balance.

  • Using a grounded stainless-steel spatula, carefully transfer the 5-Hydroxy-1,3,3-trimethylindolin-2-one.

  • Mechanistic Rationale: The phenolic group makes the compound prone to oxidation. Minimize the time the bulk container is open to ambient air. If the compound is to be stored long-term, flush the headspace of the container with Argon or Nitrogen before sealing.

Step 3: Solubilization

  • Transfer the weighed solid directly into the reaction vessel while still inside the fume hood.

  • Add the designated solvent (e.g., anhydrous DMF) and seal the vessel with a septum.

  • Validation: Visually confirm complete dissolution before removing the sealed vessel from the fume hood. This ensures no dry powder can escape into the general laboratory environment.

Spill Response & Decontamination Plan

In the event of a spill, immediate and calculated action is required to prevent exposure and cross-contamination.

For Dry Powder Spills (<50 grams):

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest operational level.

  • Do Not Dry Sweep: Causality: Sweeping with a brush will immediately aerosolize the indolinone powder, creating an inhalation hazard and spreading the contamination[4].

  • Wet-Wipe Method: Lightly dampen a highly absorbent laboratory wipe with a solvent in which the compound is poorly soluble (e.g., water or a dilute surfactant solution) to trap the dust.

  • Secondary Clean: Follow up by wiping the area with an alcohol-based solvent (e.g., isopropanol) to remove any residual organic film.

  • Contain: Place all contaminated wipes into a sealed, labeled hazardous waste bag.

Waste Disposal Plan

5-Hydroxy-1,3,3-trimethylindolin-2-one and its derivatives must never be disposed of via the municipal sink or standard trash[5].

  • Solid Waste: Collect all empty vials, contaminated weigh boats, and spill-cleanup materials in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Segregate liquid reaction waste containing this compound into a dedicated "Halogen-Free Organic Waste" carboy (unless halogenated solvents were used in the reaction).

  • Final Disposal: Transfer the waste to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration, which safely breaks down the indolinone ring into harmless carbon dioxide, water, and nitrogen oxides[4].

Safe Handling and Emergency Response Workflow

The following diagram maps the logical progression of safety protocols, ensuring that every operational phase has a defined causality and response mechanism.

G A 1. Pre-Operational Assessment (Ventilation & Static Check) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Safe Handling (Fume Hood, Anti-Static) B->C D Spill or Exposure Event Occurs? C->D E 4a. Decontamination & Wet-Wipe (No Dry Sweeping) D->E Yes F 4b. Standard Waste Disposal (Hazardous Incineration) D->F No E->F

Caption: Logical workflow for the safe handling, emergency response, and disposal of oxindole derivatives.

References

  • NextSDS. "5-Hydroxy-1,3,3-trimethylindolin-2-one — Chemical Substance Information." Accessed March 26, 2026.[Link]

  • PubChem. "Oxindole | C8H7NO | CID 321710 - PubChem." National Institutes of Health. Accessed March 26, 2026.[Link]

Sources

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